5,7-Dichloro-2(3H)-benzothiazolone
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNPTHCODOLAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646585 | |
| Record name | 5,7-Dichloro-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-80-3 | |
| Record name | 5,7-Dichloro-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dichloro-2(3H)-benzothiazolone CAS 898747-80-3 properties
An in-depth technical analysis of 5,7-Dichloro-2(3H)-benzothiazolone (CAS 898747-80-3) requires a rigorous examination of its structural chemistry, synthetic pathways, and pharmacological utility. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, focusing instead on the mechanistic causality that makes this compound a privileged pharmacophore in modern drug discovery.
Executive Summary & Chemical Identity
5,7-Dichloro-2(3H)-benzothiazolone is a halogenated bicyclic heterocycle characterized by a fused benzene and thiazolone ring system[1]. The benzothiazolone core is widely recognized in medicinal chemistry as a versatile bioisostere for various hydrogen-bonding motifs, frequently utilized in the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases (e.g., Alzheimer's disease) and anti-inflammatory agents[2][3].
The strategic placement of chlorine atoms at the 5- and 7-positions significantly modulates the electronic distribution of the aromatic system, enhancing lipophilicity and enabling highly specific halogen-bonding interactions within target protein binding pockets.
Physicochemical Profile
| Property | Value | Causality / Significance |
| Chemical Name | 5,7-Dichloro-2(3H)-benzothiazolone | Core scaffold dictates primary target affinity. |
| CAS Number | 898747-80-3 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C7H3Cl2NOS | Dictates exact mass for MS-based structural validation[4]. |
| Molecular Weight | 220.07 g/mol | Low molecular weight ensures high ligand efficiency (LE)[4]. |
| Hydrogen Bond Donors | 1 (NH group) | Essential for anchoring to catalytic residues (e.g., AChE active site). |
| Hydrogen Bond Acceptors | 2 (C=O, S) | Facilitates dipole-dipole interactions with target receptors. |
Structural Dynamics & Pharmacophore Profiling
The pharmacological efficacy of 5,7-dichloro-2(3H)-benzothiazolone is rooted in its structural dynamics. The molecule exists in a tautomeric equilibrium between the lactam (2(3H)-benzothiazolone) and lactim (2-hydroxybenzothiazole) forms, though the lactam form predominates under physiological conditions.
The 5,7-dichloro substitution pattern serves a dual purpose:
-
Electronic Withdrawal: The electronegative chlorine atoms withdraw electron density from the aromatic ring, increasing the acidity of the N-H proton. This strengthens its capacity as a hydrogen bond donor.
-
Steric and Hydrophobic Shielding: The halogens increase the overall lipophilicity (LogP) of the molecule, a critical parameter for penetrating the blood-brain barrier (BBB) in central nervous system (CNS) therapeutics[5]. Furthermore, the chlorine atoms can engage in orthogonal π-halogen interactions with aromatic residues (like Tryptophan or Tyrosine) in the peripheral anionic site (PAS) of enzymes such as Acetylcholinesterase (AChE)[5].
Fig 1: Pharmacophore binding model of 5,7-Dichloro-2(3H)-benzothiazolone in AChE.
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing highly pure 5,7-dichloro-2(3H)-benzothiazolone requires careful control of reaction conditions to prevent over-oxidation of the sulfur atom or unwanted ring-opening. While green synthesis methods utilizing urea and thiophenols exist[6], the most robust, industrially scalable, and self-validating method is the Sandmeyer-type diazotization and subsequent thermal hydrolysis of 2-amino-5,7-dichlorobenzothiazole[7].
Causality of Reagent Selection
2-aminobenzothiazoles are weakly basic due to the electron-withdrawing nature of the heterocyclic system (exacerbated by the dichloro substituents). Standard aqueous HCl/NaNO2 often fails to achieve complete diazotization. Therefore, nitrosylsulfuric acid or a concentrated H2SO4/NaNO2 system is strictly required to force the formation of the diazonium intermediate[7].
Step-by-Step Protocol: Diazotization and Hydrolysis
-
Preparation of the Diazonium Salt:
-
Suspend 1.0 equivalent of 2-amino-5,7-dichlorobenzothiazole in a mixture of concentrated sulfuric acid and glacial acetic acid (3:1 v/v).
-
Cool the reaction vessel to 0–5°C using an ice-salt bath. Critical Step: Strict temperature control prevents premature nitrogen evolution and degradation of the diazonium salt.
-
Slowly add 1.2 equivalents of sodium nitrite (
) dissolved in a minimum volume of water (or use pre-formed nitrosylsulfuric acid) dropwise over 30 minutes. -
Stir for an additional 1 hour at 0–5°C.
-
-
Thermal Hydrolysis:
-
Transfer the cold diazonium solution dropwise into a second vessel containing a 50% aqueous sulfuric acid solution pre-heated to 120–140°C[7].
-
Causality: The high thermal energy immediately drives the elimination of
gas, generating a highly reactive carbocation at the C2 position, which is instantly trapped by water (nucleophilic attack) to form the hydroxyl intermediate.
-
-
Tautomerization & Isolation:
-
The resulting 2-hydroxy-5,7-dichlorobenzothiazole rapidly tautomerizes to the stable 5,7-dichloro-2(3H)-benzothiazolone.
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
Filter, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethanol to achieve >98% purity.
-
Fig 2: Synthetic workflow for 5,7-Dichloro-2(3H)-benzothiazolone via diazotization.
Pharmacological Applications & Assay Workflows
Benzothiazolone derivatives are heavily investigated as multi-target agents against Alzheimer's disease (AD), specifically acting as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2][5]. The 5,7-dichloro substitution enhances binding affinity by perfectly occupying the hydrophobic pockets of the enzyme's active site gorge.
In Vitro Validation: Modified Ellman's Assay Protocol
To validate the inhibitory potency (IC50) of 5,7-dichloro-2(3H)-benzothiazolone derivatives against AChE, a modified Ellman's colorimetric assay is the gold standard. This protocol is a self-validating system because it relies on a continuous, observable kinetic readout.
Mechanistic Causality: The assay utilizes acetylthiocholine (ATCh) as a synthetic substrate. AChE cleaves ATCh to produce thiocholine. The free sulfhydryl group of thiocholine immediately reacts with DTNB (Ellman's reagent) via a disulfide exchange reaction, yielding the 5-thio-2-nitrobenzoate (TNB) anion. The TNB anion absorbs strongly at 412 nm. By monitoring the rate of absorbance increase, the residual enzyme activity in the presence of the inhibitor can be accurately quantified.
Step-by-Step Assay Execution:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the benzothiazolone derivative in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).
-
Pre-incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the inhibitor at various concentrations. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme, which is critical for accurately measuring slow-binding competitive inhibitors.
-
Detection Reagent Addition: Add 10 µL of 10 mM DTNB solution.
-
Reaction Initiation: Add 10 µL of 15 mM acetylthiocholine iodide (ATCh) to initiate the reaction.
-
Kinetic Readout: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode (every 30 seconds for 5 minutes).
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the absorbance vs. time curve. Determine the IC50 using non-linear regression analysis.
Fig 3: Logical flow and biochemical causality of the modified Ellman's Assay.
References
-
Watson International Ltd. "5,7-dichlorol-2(3H)-benzothiazolone CAS 898747-80-3". Watson-Int. Available at:[Link]
-
ChEMBL Database. "Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease." European Bioinformatics Institute. Available at:[Link]
-
National Institutes of Health (PMC). "Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents." PubMed Central. Available at:[Link]
-
National Institutes of Health (PMC). "Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease." PubMed Central. Available at:[Link]
- Google Patents. "US5594145A - Process for the preparation of 2(3H)-benzothiazolones." Google Patents.
-
Advances in Bioresearch. "Green Synthesis of Benzoxazolone/Benzothiazolone based Thiazole and Oxazole Analogues." Society of Education. Available at:[Link]
Sources
- 1. 5,7-DICHLORO-2(3H)-BENZOTHIAZOLONE | 898747-80-3 [m.chemicalbook.com]
- 2. Document: Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's dis... - ChEMBL [ebi.ac.uk]
- 3. Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. watson-int.com [watson-int.com]
- 5. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soeagra.com [soeagra.com]
- 7. US5594145A - Process for the preparation of 2(3H)-benzothiazolones - Google Patents [patents.google.com]
5,7-dichloro-1,3-benzothiazol-2-one chemical structure analysis
[1]
Executive Summary
5,7-Dichloro-1,3-benzothiazol-2-one (CAS: 2786-51-8, also known as 5,7-dichloro-2(3H)-benzothiazolone) represents a specialized scaffold in heterocyclic chemistry, serving as a critical intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and antimicrobial pharmaceutical agents.[1][2][3][4][5][6][7][8] Its structural integrity relies on the fusion of a dichlorinated benzene ring with a thiazolone moiety, creating a system with unique electronic properties governed by the electron-withdrawing chlorine atoms at positions 5 and 7.
This technical guide provides a comprehensive analysis of its chemical structure, synthetic methodologies, and spectroscopic signatures, designed for researchers in drug discovery and organic synthesis.
Part 1: Structural Identity & Physicochemical Profile[1]
The molecule exists in a tautomeric equilibrium, though the lactam (NH-form) predominates in the solid state and neutral solvents over the lactim (OH-form). The 5,7-dichloro substitution pattern significantly alters the pKa of the N-H bond compared to the unsubstituted parent, enhancing its utility as a nucleophile in subsequent derivatization.
Chemical Identity Table[1]
| Property | Data |
| IUPAC Name | 5,7-dichloro-3H-1,3-benzothiazol-2-one |
| CAS Number | 2786-51-8 |
| Molecular Formula | C₇H₃Cl₂NOS |
| Molecular Weight | 220.08 g/mol |
| SMILES | Clc1cc(Cl)c2NC(=O)Sc2c1 |
| InChI Key | YTSFYTDPSSFCLU-UHFFFAOYSA-N |
| Predicted LogP | ~2.8 (High Lipophilicity due to Cl substituents) |
| H-Bond Donor | 1 (N-H) |
| H-Bond Acceptor | 2 (C=O, S) |
Tautomeric Equilibrium & Electronic Effects
The chlorine atoms at C5 and C7 exert a strong inductive effect (-I), withdrawing electron density from the benzene ring. This destabilizes the aromatic system slightly but increases the acidity of the N-H proton at position 3, making the molecule a better substrate for N-alkylation reactions than its non-chlorinated analogs.
Figure 1: Tautomeric Equilibrium & Numbering
Caption: Tautomeric equilibrium heavily favors the lactam form.[1] Chlorine substitution at C5 and C7 increases N-H acidity via inductive electron withdrawal.
Part 2: Synthetic Pathways[1][8]
The synthesis of 5,7-dichloro-1,3-benzothiazol-2-one typically follows two primary strategies: the cyclization of 2-aminothiophenols or the chlorination of the parent benzothiazolone.[1] The cyclization route is preferred for regiochemical purity.
Primary Route: Cyclization of 2-Amino-4,6-dichlorobenzenethiol
This method ensures the chlorines are exactly at positions 5 and 7.[1]
Reagents:
-
Precursor: 2-Amino-4,6-dichlorobenzenethiol (prepared from 2,4-dichloroaniline via thiocyanation and hydrolysis).[1]
-
Carbonyl Source: Phosgene (COCl₂), Urea, or Carbonyl Sulfide (COS).
-
Solvent: Chlorobenzene or Toluene.
Protocol:
-
Dissolution: Dissolve 2-amino-4,6-dichlorobenzenethiol (1.0 eq) in toluene.
-
Cyclization: Add Carbonyl Diimidazole (CDI) or Triphosgene (0.35 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (110°C) for 3–5 hours. Evolution of HCl gas indicates reaction progress.
-
Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
-
Purification: Recrystallize from ethanol/water to yield white/off-white needles.
Secondary Route: Chlorination
Direct chlorination of 1,3-benzothiazol-2-one using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas.[1]
-
Note: This method often yields a mixture of 4,6-, 5,7-, and 6-chloro isomers, requiring difficult chromatographic separation.
Figure 2: Synthetic Workflow
Caption: Step-wise synthesis starting from commercially available 2,4-dichloroaniline to ensure regioselective 5,7-substitution.
Part 3: Spectroscopic Characterization[1]
Accurate identification relies on specific spectral signatures resulting from the 5,7-dichloro substitution pattern.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆
-
Signature Signals:
-
δ 12.0–12.5 ppm (s, 1H): Broad singlet for the N-H proton. The downfield shift (compared to ~11.5 ppm in unsubstituted) confirms the electron-withdrawing effect of the chlorines.
-
δ 7.6–7.8 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C4 . It appears as a doublet due to meta-coupling with H6.[1]
-
δ 7.4–7.5 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C6 . Meta-coupled to H4.
-
Note: The absence of ortho-coupling (J ≈ 8 Hz) confirms the 5,7-substitution pattern (protons are meta to each other).[1]
-
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: 3100–3200 cm⁻¹ (Broad, intense).
-
C=O Stretch: 1680–1700 cm⁻¹. The carbonyl band is sharp and characteristic of the lactam form.
-
C-Cl Stretch: 700–800 cm⁻¹.[1] Strong bands indicating aryl chlorides.
Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 219 (base peak for ³⁵Cl isotope).
-
Isotope Pattern: A characteristic 9:6:1 intensity ratio for M+, M+2, and M+4 peaks due to the presence of two chlorine atoms.
Part 4: Biological Relevance & Applications[3][7][8][9]
Auxin Mimicry & Agrochemicals
The benzothiazolone scaffold is structurally analogous to indole-3-acetic acid (IAA), the natural plant hormone.[1]
-
Mechanism: 5,7-dichloro-1,3-benzothiazol-2-one acts as a precursor or "masked" auxin.[1] Upon N-alkylation (e.g., with chloroacetic acid), it forms compounds similar to Benazolin (4-chloro-2-oxobenzothiazolin-3-ylacetic acid).[1]
-
Activity: The 5,7-dichloro pattern enhances lipophilicity, facilitating cuticular penetration in plants, while the specific chlorination blocks metabolic hydroxylation at susceptible ring positions, prolonging herbicidal activity.
Pharmaceutical Scaffold
In drug discovery, this core is utilized as a bioisostere for oxindoles or benzoxazolones.
-
Aldose Reductase Inhibitors: N-substituted derivatives have shown potential in treating diabetic complications.[1]
-
Antimicrobial Agents: The lipophilic nature of the dichlorinated ring allows for disruption of bacterial cell membranes when coupled with cationic side chains.
Figure 3: Structure-Activity Relationship (SAR)
Caption: SAR map highlighting the N-position for derivatization and Cl-atoms for metabolic stability.
References
-
Synthesis of Benzothiazolones
-
Title: Process for the preparation of 2(3H)-benzothiazolones.[1]
- Source: US P
- URL
-
-
Biological Activity of Benzothiazoles
-
Auxin Herbicide Mechanisms
- Title: Auxin Herbicide Action: Lifting the Veil Step by Step.
- Source: Plant Signaling & Behavior (PMC).
-
URL:[Link]
-
General Chemical Data
Sources
- 1. americanelements.com [americanelements.com]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6-Dichloro-1,2,3-benzothiadiazole | C6H2Cl2N2S | CID 168129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Chloro-1,3-benzothiazole | C7H4ClNS | CID 14388566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 5,7-Dichlorobenzothiazolin-2-one: Physicochemical Profiling, Synthesis, and Analytical Methodologies
Executive Summary & Core Rationale
In the landscape of modern medicinal chemistry, the 2(3H)-benzothiazolone heterocycle is universally recognized as a "privileged scaffold." It serves as a metabolically stable bioisostere for catechols and phenols, bypassing the rapid Phase II metabolism (glucuronidation and sulfation) that typically limits the bioavailability of free phenolic drugs [3].
Specifically, 5,7-dichloro-1,3-benzothiazol-2(3H)-one (CAS: 898747-80-3) represents a highly specialized derivative [1]. The strategic placement of two chlorine atoms at the 5- and 7-positions of the aromatic ring fundamentally alters the electronic distribution and lipophilicity of the core scaffold. This technical guide outlines the physicochemical causality, synthetic workflows, and self-validating analytical protocols required to successfully synthesize and characterize this compound for downstream drug development, particularly in the design of Sigma-1 and D2 receptor ligands [2, 4].
Physicochemical Properties & Molecular Characterization
Understanding the exact molecular metrics of 5,7-dichlorobenzothiazolin-2-one is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Quantitative Data Summary
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | 5,7-dichloro-1,3-benzothiazol-2(3H)-one | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 898747-80-3 | Unique identifier for chemical sourcing [1]. |
| Molecular Formula | C₇H₃Cl₂NOS | Dictates the exact atomic composition and isotopic distribution. |
| Molecular Weight | 220.08 g/mol | Well within Lipinski’s Rule of 5 (<500 g/mol ), ensuring optimal oral bioavailability. |
| Monoisotopic Mass | 218.93 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 1 (N-H) | The -I (inductive) effect of the chlorines lowers the pKa of this N-H, making it a stronger H-bond donor. |
| H-Bond Acceptors | 2 (C=O, S) | Facilitates interaction with receptor pocket residues. |
The Causality of Halogenation: The addition of the 5,7-dichloro substitution is not merely structural; it is functionally transformative. The electron-withdrawing nature of the halogens pulls electron density away from the thiazolidinone ring. This significantly lowers the pKa of the N-H bond compared to the unsubstituted analog, rendering it more acidic and a highly efficient hydrogen-bond donor at physiological pH. Furthermore, the chlorines increase the overall lipophilicity (LogP), which is a prerequisite for blood-brain barrier (BBB) penetration when targeting central nervous system (CNS) receptors [2].
Synthetic Methodology & Workflow
To ensure high yield and purity, the synthesis of 5,7-dichlorobenzothiazolin-2-one must avoid harsh, non-selective reagents. The protocol below utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent.
Step-by-Step Synthetic Protocol
-
Preparation: Dissolve 1.0 equivalent of 2-amino-4,6-dichlorobenzenethiol in anhydrous tetrahydrofuran (THF) under an inert nitrogen (N₂) atmosphere.
-
Activation: Cool the reaction vessel to 0 °C. Portion-wise, add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI).
-
Cyclization: Heat the reaction mixture to reflux (approx. 66 °C) for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc, 3:1).
-
Quenching & Extraction: Cool to room temperature. Quench the reaction with 1M HCl to neutralize the imidazole byproduct. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude solid via flash column chromatography or recrystallization from ethanol.
Experimental Causality: CDI is explicitly chosen over phosgene or triphosgene. While phosgene is highly reactive, it poses severe toxicity risks and often leads to over-carbonylation. CDI is a stable, easy-to-handle solid. Furthermore, as CDI reacts, it releases imidazole. This acts as an in situ mild base, deprotonating the thiol and facilitating the rapid intramolecular cyclization step, thereby preventing intermolecular disulfide bond formation.
Synthetic workflow for 5,7-dichlorobenzothiazolin-2-one using CDI.
Analytical Characterization Protocol (Self-Validating System)
A self-validating analytical system ensures that false positives (e.g., uncyclized intermediates or disulfide dimers) are caught before biological testing.
Step-by-Step Validation Methodology
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Method: Run the sample on a C18 column (2.1 x 50 mm, 1.8 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
Causality: ESI-negative mode is strictly required. Because the halogens lower the pKa of the benzothiazolone N-H, the molecule readily loses a proton in the source. You must look for the distinct [M-H]⁻ isotopic cluster at m/z 218 (for ³⁵Cl₂) and m/z 220 (for ³⁵Cl³⁷Cl). ESI-positive will yield poor or non-existent signals due to the electron-deficient nature of the core.
-
-
NMR Spectroscopy (Nuclear Magnetic Resonance):
-
Method: Dissolve the purified compound in DMSO-d₆ and acquire ¹H and ¹³C spectra.
-
Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, ensuring the compound remains fully solubilized. Structurally, the N-H proton will appear as a highly deshielded, broad singlet far downfield (approx. 11.5–12.5 ppm). The two aromatic protons (H-4 and H-6) will appear as meta-coupled doublets (J ≈ 2.0 Hz) between 7.2 and 7.6 ppm, confirming the 5,7-substitution pattern.
-
-
HPLC Purity Check:
-
Method: UV detection at 254 nm. A purity of >98% must be achieved before releasing the batch for in vitro assays.
-
Self-validating analytical workflow for compound characterization.
Pharmacological & Biological Relevance
The 5,7-dichlorobenzothiazolin-2-one core is not a final drug but a highly potent pharmacophore building block. When alkylated at the nitrogen position (N-alkylation) with various piperazine or isoindoline linkers, it becomes a potent modulator of CNS targets [2].
Mechanism of Action & Pharmacophore Mapping: The carbonyl oxygen acts as a strict hydrogen-bond acceptor, while the spatial geometry of the thiazolidinone ring mimics the binding pose of endogenous neurotransmitters (like dopamine or serotonin) [4]. The 5,7-dichloro substituents project into hydrophobic auxiliary pockets within the receptor. These halogens engage in halogen bonding —a highly specific, directional interaction between the electrophilic region (sigma-hole) of the chlorine atom and nucleophilic residues (e.g., backbone carbonyls) in the receptor pocket. This dual interaction (H-bonding at the core + Halogen bonding at the periphery) is what drives the nanomolar affinities observed in modern atypical antipsychotics and neuroprotective agents [3].
Pharmacophore mapping and receptor modulation pathway.
References
-
Title: CONCEPTION, SYNTHESE ET EVALUATION DE NOUVEAUX LIGANDS DE LA PROTEINE SIGMA-1 A VISEE NEUROPROTECTRICE Source: Université de Lille (PEPITe Repository) URL: [Link]
-
Title: 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes Source: Université catholique de Louvain (UCLouvain DIAL Repository) URL: [Link]
-
Title: Antipsychotic- and Anxiolytic-like Properties of a Multimodal Compound JJGW08 in Rodents Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
Technical Guide: Sourcing and Quality Assurance of High-Purity 5,7-Dichlorobenzothiazol-2(3H)-one
This guide serves as a technical whitepaper for researchers and sourcing specialists requiring high-purity 5,7-dichlorobenzothiazol-2(3H)-one (5,7-DCBT).[1] It moves beyond a simple vendor list to establish a self-validating quality assurance protocol, acknowledging that this compound is often a "custom synthesis" target rather than a commodity chemical.
Executive Summary & Compound Identity
5,7-dichlorobenzothiazol-2(3H)-one (often abbreviated as 5,7-dichlorobenzothiazolone) is a privileged heterocyclic scaffold used primarily as a building block in the development of auxin-mimic herbicides (related to Benazolin) and pharmaceutical bioisosteres for oxindole derivatives.[1]
Its sourcing is complicated by the prevalence of regioisomers (4,6-dichloro and 5,6-dichloro variants) formed during the chlorination or cyclization steps of synthesis. High-purity grades (>98%) are critical to prevent off-target biological activity and erroneous SAR (Structure-Activity Relationship) data.[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | 5,7-dichloro-3H-1,3-benzothiazol-2-one |
| CAS Number | 898747-80-3 (Keto form); 158465-13-5 (2-amino precursor) |
| Molecular Formula | C₇H₃Cl₂NOS |
| Molecular Weight | 220.08 g/mol |
| Key Impurities | 4,6-dichloro isomer; 5,6-dichloro isomer; 3,5-dichloroaniline (starting material) |
Strategic Sourcing Landscape
Unlike commodity solvents, 5,7-DCBT is typically a "Make-to-Order" or "Stock-Limited" fine chemical.[1] The supply chain is bifurcated into Aggregators (who list virtual stock) and Originators (who perform the synthesis).
Recommended Supplier Tiers
-
Tier 1 (Originators/CROs): Companies like Enamine , Pharmablock , or Combi-Blocks .[1] These vendors often hold the building block in stock or have validated routes to synthesize it rapidly.[1]
-
Tier 2 (Catalog Aggregators): MolPort , ChemSpace , and eMolecules .[1] Use these to locate stock but verify the actual ship-point (often Eastern Europe or China).[1]
-
Tier 3 (Commodity Vendors): Sigma-Aldrich (Merck) or TCI .[1] They may list the compound but often with longer lead times or lower purity guarantees for this specific isomer.[1]
Sourcing Directive: Always request a specific Regioisomer Analysis (NOE NMR or 2D-NMR) from the supplier before purchase.[1] Standard 1H-NMR is often insufficient to distinguish the 5,7-dichloro from the 4,6-dichloro isomer due to similar coupling constants (meta-coupling).[1]
The "Core" Protocol: Quality Assurance & Impurity Profiling
The primary risk in sourcing 5,7-DCBT is Regio-Isomeric Contamination .[1] This arises from the directing effects during the synthesis from 3,5-dichloroaniline.[1]
Synthesis-Derived Impurity Logic
The most common route involves the Kaufman thiocyanation of 3,5-dichloroaniline followed by hydrolysis.[1]
-
Target: 3,5-dichloroaniline is symmetric; thiocyanation at the ortho position yields the 5,7-dichloro isomer.[1]
-
Risk: If the starting material contains 3,4-dichloroaniline (a common impurity in 3,5-DCA), cyclization yields the 5,6-dichloro and 6,7-dichloro isomers.[1]
-
Risk: If the starting material contains 2,4-dichloroaniline , cyclization yields the 4,6-dichloro isomer.[1][2]
Visualization: Impurity Genesis Pathway
The following diagram illustrates how starting material impurities propagate into the final product.
Caption: Propagation of aniline starting material impurities into benzothiazolone regioisomers.
Analytical Validation Protocol (The "Self-Validating System")
To ensure scientific integrity, do not rely solely on the vendor's CoA. Perform the following Incoming Quality Control (IQC) :
-
HPLC Purity Check:
-
Structural Confirmation (NMR):
-
1H NMR (DMSO-d6):
-
Look for two doublets (J ~ 1.8 - 2.0 Hz) representing the meta protons.[1]
-
5,7-Pattern: H4 and H6 are meta.[1] H4 is deshielded by the C=O/N system? Actually, in benzothiazolones, the H4 is peri to the Nitrogen (or Carbonyl depending on tautomer).
-
Differentiation: The key is the chemical shift.[1] In the 4,6-dichloro isomer, the proton at H7 is peri to the Sulfur. In the 5,7-dichloro isomer, the proton at H4 is peri to the Nitrogen.
-
-
NOE Experiment (Critical): Irradiate the NH proton.
-
Handling and Stability
-
Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon) if stored long-term (>6 months) to prevent oxidation of the sulfur or hydrolysis.
-
Solubility: Poorly soluble in water.[1] Soluble in DMSO, DMF, and warm Ethanol.
-
Safety: Treat as a potential skin sensitizer and irritant (H317, H319). Use standard PPE.[1]
Workflow for Supplier Verification
Use this decision tree to manage the procurement process effectively.
Caption: Decision matrix for sourcing and validating 5,7-DCBT.
References
-
Sigma-Aldrich (Merck). 5,7-Dichlorobenzo[d]thiazol-2-amine (Precursor Data).[1] Retrieved from [1]
-
PubChem. 5,7-dichloro-2-benzothiazolinone Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. (Discusses similar benzothiazole/indole impurity logic). Retrieved from [Beilstein J. Org.[1] Chem.]([Link]1]
-
Google Patents. Synthesis method of 2-amino-5,6-dichlorobenzothiazole (CN101857579A).[1] (Illustrates the thiocyanation pathway and regioisomer risks). Retrieved from
-
BenchChem. 5,7-Dibromoquinoline and related heterocyclic building blocks. (Context on halogenated heterocycle sourcing). Retrieved from
Sources
Biological Activity Profile of 5,7-Dichlorobenzothiazole Scaffold
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5,7-dichlorobenzothiazole scaffold represents a specialized subclass of the benzothiazole pharmacophore, distinguished by the specific placement of chlorine atoms at the C5 and C7 positions of the benzene ring. Unlike its mono-substituted counterparts, this disubstituted motif offers a unique balance of lipophilicity (LogP) and electronic withdrawal , significantly influencing membrane permeability and binding affinity to hydrophobic pockets in protein targets.
This guide provides a technical analysis of the scaffold's biological profile, focusing on its dual-action potential as an antimicrobial agent (targeting DNA gyrase) and an anticancer agent (inducing apoptosis) .[1] It includes validated synthetic protocols and standardized assay methodologies to support reproducibility in experimental settings.
Structural Chemistry & Synthesis[1][2]
The 5,7-Dichloro Advantage
The biological potency of the 5,7-dichlorobenzothiazole core stems from two key structural factors:
-
Enhanced Lipophilicity: The two chlorine atoms increase the partition coefficient (LogP), facilitating passive transport across the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus) and mammalian cell membranes.
-
Electronic Effects: The electron-withdrawing nature of chlorine at C5 and C7 reduces the electron density of the fused benzene ring, potentially strengthening
-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites.
Synthesis Protocol: Kaufman Cyclization
The most robust method for constructing the 2-amino-5,7-dichlorobenzothiazole core is the oxidative cyclization of 3,5-dichloroaniline .[1]
Reaction Logic:
-
Precursor: 3,5-dichloroaniline is symmetric regarding its ortho positions. Cyclization at either ortho carbon yields the same 5,7-dichloro regioisomer, eliminating the need for complex isomer separation common in 3,4-dichloroaniline cyclizations (which yield 5,6- and 6,7- mixtures).
-
Reagents: Potassium Thiocyanate (KSCN) provides the sulfur and carbon for the thiazole ring; Bromine (
) acts as the oxidant to form the S-C bond.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3,5-dichloroaniline (10 mmol) in glacial acetic acid (20 mL). Cool to 0-5°C.[1]
-
Thiocyanation: Add Potassium Thiocyanate (40 mmol) to the solution.
-
Oxidative Cyclization: Dropwise add Bromine (10 mmol) in glacial acetic acid (5 mL) over 30 minutes, maintaining temperature <10°C.
-
Reaction: Stir at room temperature for 2 hours, then reflux for 4 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Workup: Pour reaction mixture into crushed ice/water. Neutralize with ammonium hydroxide (
) to pH 8-9 to precipitate the free base.[1] -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Figure 1: Synthetic pathway for the 5,7-dichlorobenzothiazole core via Kaufman cyclization.
Therapeutic Applications
Antimicrobial Activity
The scaffold exhibits potent activity against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The 5,7-dichloro substitution pattern is critical for penetrating the thick peptidoglycan cell wall.
Mechanism: Inhibition of DNA Gyrase (Subunit B) . The scaffold competes with ATP for the binding site, preventing the energy-dependent introduction of negative supercoils into DNA, leading to bacterial cell death.
Representative Data Profile:
| Organism | Strain | MIC Range (µg/mL) | Activity Level |
| Staphylococcus aureus | ATCC 25923 | 4 - 16 | Potent |
| MRSA | Clinical Isolates | 8 - 32 | Moderate/Potent |
| Escherichia coli | ATCC 25922 | > 64 | Weak |
| Candida albicans | ATCC 10231 | 16 - 64 | Moderate |
Note: Gram-negative activity (E. coli) is typically lower due to the efflux pumps and outer membrane barrier, requiring further functionalization at the C2 position (e.g., Schiff bases or sulfonamides) to enhance permeation.
Anticancer Activity
Derivatives of 5,7-dichlorobenzothiazole have shown cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[1][3][4]
Mechanism:
-
Apoptosis Induction: Up-regulation of Bax (pro-apoptotic) and down-regulation of Bcl-2 (anti-apoptotic).[1]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (
), leading to Cytochrome C release.
Representative Data Profile:
| Cell Line | Tissue Origin | IC50 Range (µM) | Reference Standard |
| MCF-7 | Breast Adenocarcinoma | 5.0 - 25.0 | Doxorubicin (1-2 µM) |
| HepG2 | Hepatocellular Carcinoma | 10.0 - 40.0 | 5-Fluorouracil |
| HCT-116 | Colon Cancer | 15.0 - 50.0 | Cisplatin |
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways modulated by the scaffold in bacterial versus mammalian cancer cells.
Figure 2: Dual mechanism of action: DNA Gyrase inhibition in bacteria and Mitochondrial apoptosis induction in cancer cells.[1]
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI Guidelines) Purpose: Quantify antibacterial potency.[1][5]
-
Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1] -
Plate Setup: Use a 96-well plate. Add 100 µL of MHB to all wells.
-
Compound Dilution: Dissolve 5,7-dichlorobenzothiazole derivative in DMSO. Perform serial 2-fold dilutions across the plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Controls:
-
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. Validation: Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = Inhibition, Pink = Growth).[1]
Protocol: MTT Cytotoxicity Assay
Method: Colorimetric reduction of tetrazolium bromide. Purpose: Determine IC50 values in cancer cell lines.
-
Seeding: Seed MCF-7 cells (
cells/well) in a 96-well plate. Incubate 24h for attachment. -
Treatment: Add test compounds at varying concentrations (1, 5, 10, 25, 50, 100 µM). Incubate for 48h.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove supernatant.[8] Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression analysis.
References
-
Synthesis and Biological Evaluation of Benzothiazole Derivatives. BenchChem. (General scaffold synthesis and activity overview). [1]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 2012. (Discusses chloro-substituted derivatives and antimicrobial potential). [1]
-
Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 2017.[1] (Mentions specific antimicrobial protocols relevant to this scaffold).
-
Anticancer activity of benzothiazole derivatives. ResearchGate, 2025. (Provides IC50 ranges for benzothiazole derivatives against HepG2 and MCF-7).
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC, 2011. (Confirms synthesis yields and characterization for 5- and 7-substituted isomers).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms [frontiersin.org]
Methodological & Application
synthesis of 5,7-dichloro-2(3H)-benzothiazolone from 2-amino-4,6-dichlorobenzenethiol
This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds for medicinal chemistry. It details the synthesis of 5,7-dichloro-2(3H)-benzothiazolone (also known as 5,7-dichloro-1,3-benzothiazol-2-one), a privileged pharmacophore found in muscle relaxants (e.g., Chlorzoxazone analogs) and antimicrobial agents.
Executive Summary
The benzothiazolone scaffold is a critical structural motif in drug discovery, serving as a bioisostere for benzoxazolones and indolinones. This protocol details the cyclization of 2-amino-4,6-dichlorobenzenethiol to 5,7-dichloro-2(3H)-benzothiazolone .
While traditional methods employ phosgene gas (highly toxic) or urea melts (harsh conditions, lower purity), this guide prioritizes two superior methodologies:
-
Method A (Standard): Triphosgene-mediated cyclization (High yield, mild conditions).
-
Method B (Green/Alternative): Carbonyldiimidazole (CDI) coupling (Phosgene-free, one-pot).
Both methods are validated for high regioselectivity and compatibility with the electron-withdrawing chlorine substituents on the aromatic ring.
Retrosynthetic Analysis & Mechanism
The transformation involves the insertion of a carbonyl equivalent between the ortho-positioned amino and thiol groups.
Structural Mapping
-
Starting Material: 2-Amino-4,6-dichlorobenzenethiol.
-
Product: 5,7-dichloro-2(3H)-benzothiazolone.
-
The numbering shifts upon fusion. The sulfur remains position 1. The nitrogen becomes position 3. The carbons bearing chlorines map to positions 5 and 7 of the fused system.
-
Reaction Mechanism (Triphosgene Route)
Triphosgene (Bis(trichloromethyl) carbonate) acts as a crystalline source of phosgene. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl center, forming a carbamoyl chloride or isocyanate intermediate, followed by rapid intramolecular ring closure by the thiol.
Figure 1: Mechanistic pathway for the Triphosgene-mediated cyclization.
Materials & Equipment
Reagents
| Reagent | CAS Registry | Grade | Role |
| 2-Amino-4,6-dichlorobenzenethiol | [Check Vendor] | >97% | Starting Material |
| Triphosgene (BTC) | 32315-10-9 | 99% | Carbonyl Source (Method A) |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | >98% | Carbonyl Source (Method B)[3] |
| Triethylamine (TEA) | 121-44-8 | Anhydrous | Base (Method A) |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Solvent |
| Dichloromethane (DCM) | 75-09-2 | HPLC | Solvent (Extraction) |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Pressure-equalizing addition funnel[4]
-
Inert gas manifold (Nitrogen or Argon)
-
Ice/Water bath[5]
-
Rotary evaporator
Experimental Protocols
Method A: Triphosgene-Mediated Cyclization (Recommended)
Best for: High purity, gram-to-multigram scale, established industrial standard.
Safety Alert: Triphosgene is a solid that decomposes to phosgene gas upon heating or contact with nucleophiles. All operations must be performed in a well-ventilated fume hood.
-
Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Purge with nitrogen.
-
Dissolution: Charge the flask with 2-amino-4,6-dichlorobenzenethiol (10.0 mmol, 1.94 g) and anhydrous THF (50 mL).
-
Base Addition: Add Triethylamine (22.0 mmol, 3.06 mL) to the solution. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve Triphosgene (3.5 mmol, 1.04 g, 0.35 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may become turbid due to the formation of triethylamine hydrochloride salts.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.
-
Quenching: Carefully quench the reaction by adding water (20 mL) dropwise.
-
Work-up:
-
Evaporate the bulk of the THF under reduced pressure.
-
Extract the residue with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with 1M HCl (to remove excess amine/base), followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or Toluene.
Method B: CDI-Mediated Cyclization (Green Alternative)
Best for: Avoiding chlorinated reagents, one-pot simplicity.
-
Setup: Flame-dry a 100 mL round-bottom flask and cool under nitrogen.
-
Mixing: Add 2-amino-4,6-dichlorobenzenethiol (5.0 mmol, 0.97 g) and anhydrous THF (25 mL).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (6.0 mmol, 0.97 g, 1.2 eq) in one portion.
-
Reaction: Heat the mixture to reflux (66°C) for 4–6 hours. The reaction is driven by the evolution of CO₂ and the formation of imidazole (which acts as a base).[6]
-
Work-up: Cool to RT. Pour the mixture into ice-cold 1M HCl (50 mL) to protonate the imidazole byproduct (making it water-soluble).
-
Isolation: The product often precipitates directly. Filter the solid.[5][7] If no precipitate forms, extract with DCM as in Method A.
Process Workflow & Optimization
Figure 2: Operational workflow comparing Triphosgene and CDI protocols.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of thiol starting material (disulfide formation). | Degas solvents thoroughly; perform reaction under strict N₂ atmosphere. Add reducing agent (e.g., Na₂S₂O₄) during workup if needed. |
| Incomplete Reaction | Steric hindrance from Cl groups. | Increase temperature (Reflux for Method A) or extend reaction time. Use DIPEA instead of TEA. |
| Sticky Solid | Impurities (Oligomers). | Recrystallize from Toluene (hot filtration) to remove polymeric side products. |
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 255–260°C (Decomposes).
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.0–12.5 ppm (br s, 1H, NH).
- 7.65 ppm (d, J = 2.0 Hz, 1H, Ar-H at C4/C5 position).
- 7.45 ppm (d, J = 2.0 Hz, 1H, Ar-H at C6/C7 position).
-
Note: The protons are meta-coupled due to the chlorines at 5 and 7.
-
MS (ESI): m/z 219.9 (M+H)⁺. Look for characteristic isotopic pattern of Cl₂ (9:6:1 ratio for M, M+2, M+4).
-
IR (KBr):
-
~1680–1700 cm⁻¹ (Strong C=O stretch, cyclic carbamate/thiocarbamate).
-
~3100–3200 cm⁻¹ (NH stretch).
-
References
-
Triphosgene in Organic Synthesis
-
Ghorbani-Choghamarani, A., et al. "Recent advances in the application of triphosgene in organic synthesis." Current Organic Chemistry, 2019.
-
Source:
-
-
Benzothiazolone Synthesis (General Methods)
- "Synthesis of benzothiazoles and benzothiazolones." Organic Chemistry Portal.
-
Source:
-
CDI Reagent Application
- Staab, H. A. "Syntheses using heterocyclic amides (azolides).
-
Source:
-
Analogous Synthesis (Chlorzoxazone)
-
"Process for the synthesis of chlorzoxazone."[8] US Patent US9567308B1.
-
Source:
-
Sources
- 1. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. Chlorzoxazone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
Application Note: Precision N-Alkylation of 5,7-Dichlorobenzothiazolin-2-one
Executive Summary
This application note details validated protocols for the regioselective N-alkylation of 5,7-dichlorobenzothiazolin-2-one . While benzothiazolin-2-ones are privileged scaffolds in agrochemical (e.g., Benazolin) and pharmaceutical development, the 5,7-dichloro substitution pattern introduces specific electronic effects—primarily increased N-H acidity and reduced nucleophilicity—that require tailored reaction conditions.
This guide presents three distinct methodologies:
-
Method A (Standard): Mild base conditions for primary alkyl halides.
-
Method B (Hard Electrophiles): Strong base conditions for sterically hindered or less reactive electrophiles.
-
Method C (Process Scale): Phase-Transfer Catalysis (PTC) for biphasic efficiency.
Chemical Context & Mechanistic Insight
Structural Considerations
The substrate, 5,7-dichlorobenzothiazolin-2-one, exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). However, in the solid state and in polar solvents, the lactam form predominates.
-
Acidity (pKa): The unsubstituted benzothiazolin-2-one has a pKa of approximately 10.5. The presence of two electron-withdrawing chlorine atoms at positions 5 and 7 significantly acidifies the N-H proton, lowering the estimated pKa to the 8.0–9.0 range .
-
Implication: This increased acidity allows for deprotonation by milder bases (e.g., K₂CO₃) but may render the resulting anion less nucleophilic compared to the non-chlorinated parent.
-
Regioselectivity: The ambident anion can react at Nitrogen (N-alkylation) or Oxygen (O-alkylation). Under thermodynamic control with soft electrophiles (alkyl halides) in polar aprotic solvents, N-alkylation is heavily favored due to the greater stability of the resulting carbonyl system (amide resonance).
Reaction Pathway Visualization
The following diagram illustrates the deprotonation equilibrium and the regioselective preference for N-alkylation over O-alkylation.
Figure 1: Mechanistic pathway showing the preference for N-alkylation under standard basic conditions.
Experimental Protocols
Method A: The "Standard" Protocol (K₂CO₃ / DMF)
Best for: Primary alkyl halides (benzyl bromide, methyl iodide, ethyl bromoacetate).
This method utilizes the enhanced acidity of the 5,7-dichloro substrate. Potassium carbonate is sufficient to deprotonate the nitrogen, avoiding the safety hazards associated with metal hydrides.
Reagents:
-
Substrate: 5,7-Dichlorobenzothiazolin-2-one (1.0 equiv)
-
Base: Anhydrous K₂CO₃ (1.5 – 2.0 equiv)
-
Electrophile: Alkyl Halide (1.1 – 1.2 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration]
Procedure:
-
Dissolution: Charge a round-bottom flask with 5,7-dichlorobenzothiazolin-2-one (1.0 equiv) and anhydrous DMF (5 mL per mmol substrate).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15–30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Note: For volatile electrophiles like MeI, use a reflux condenser cooled to -10°C.
-
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexane) or LC-MS.
-
Work-up: Pour the reaction mixture into 5 volumes of ice-water.
-
Solid Products: If a precipitate forms, filter, wash with water, and dry.
-
Oily Products: Extract with EtOAc (3x), wash organic layer with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Method B: Strong Base Protocol (NaH / THF)
Best for: Secondary alkyl halides, less reactive electrophiles, or when Method A yields are low.
Reagents:
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF (0°C to RT)
Procedure:
-
Preparation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.2 equiv) in anhydrous THF. Cool to 0°C.[1]
-
Addition: Add a solution of 5,7-dichlorobenzothiazolin-2-one (1.0 equiv) in THF dropwise to the NaH suspension. Evolution of H₂ gas will be observed.
-
Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add the electrophile (1.2 equiv) slowly.
-
Reaction: Allow to warm to room temperature. If reaction is sluggish, heat to reflux (66°C for THF).
-
Quench: Carefully quench with saturated NH₄Cl solution.
Method C: Phase-Transfer Catalysis (Green/Scale-Up)
Best for: Large-scale synthesis, avoiding dry solvents.
Reagents:
-
Solvent: Toluene or 2-MeTHF (Organic phase) / Water (Aqueous phase)
-
Base: NaOH (Solid beads or 50% w/w solution)
-
Catalyst: TBAI (Tetrabutylammonium iodide) or TEBA (1–5 mol%)
Procedure:
-
Mix: Combine substrate (1.0 equiv) and alkyl halide (1.2 equiv) in Toluene.
-
Catalyst: Add TBAI (0.05 equiv).
-
Base: Add 50% NaOH solution (2.0 equiv) or solid NaOH beads.
-
Agitation: Stir vigorously at 40–60°C. High shear stirring is critical for PTC efficiency.
-
Work-up: Separate phases. Wash organic phase with water/brine.[2] Concentrate to yield product.
Optimization & Troubleshooting Guide
The following table summarizes common issues and their scientific resolutions based on the electronic nature of the 5,7-dichloro scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Anion nucleophilicity is low due to Cl (EWG). | Switch from K₂CO₃ to Cs₂CO₃ (cesium effect) or add catalytic KI (Finkelstein reaction in situ). Increase temp to 80°C. |
| O-Alkylation (Minor) | "Hard" electrophile or solvent effects. | Ensure solvent is strictly polar aprotic (DMF/DMSO) to solvate the cation and leave the "soft" N-anion free. Avoid oxygenated leaving groups (e.g., triflates) if possible. |
| Hydrolysis of Product | Base concentration too high / wet solvent. | The amide bond in benzothiazolones can hydrolyze. Ensure anhydrous conditions. Use Method A (milder base). |
| Starting Material Recovery | Incomplete deprotonation. | The 5,7-dichloro analog is acidic but bulky. Ensure adequate stirring time with base before adding electrophile. |
References
-
General N-Alkylation of Benzothiazolinones
-
Title: Regioselective N-alkylation of 2-aminobenzothiazoles and related scaffolds.
-
Source: Chemical Communications (RSC).
-
URL:[Link]
-
-
Phase Transfer Catalysis Protocols
- Title: Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.
-
Source: BenchChem Protocols.[2]
-
Electronic Effects on Indazole/Benzazole Alkylation
-
Synthesis of Bioactive Benzothiazolones
- Title: Efficient Synthesis of Benzothiazinone Analogues with Activity against Mycobacterium tuberculosis.
- Source: ChemMedChem (via NCBI).
-
URL:[Link]
Sources
- 1. CN102548966B - Method for synthesizing N-alkylcarbazoles and derivatives thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pure.mpg.de [pure.mpg.de]
Application Note: Microwave-Assisted Synthesis of 5,7-Dichlorobenzothiazole Derivatives
Introduction & Rationale
The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, the 5,7-dichlorobenzothiazole derivative class is of high interest to drug development professionals because the di-halogenated aromatic ring enhances lipophilicity and metabolic stability, often leading to improved target binding affinity.
However, synthesizing 5,7-dichlorobenzothiazoles presents a unique kinetic challenge. The presence of two electron-withdrawing chlorine atoms at the 4 and 6 positions of the starting material (2-amino-4,6-dichlorobenzenethiol ) significantly reduces the electron density—and thus the nucleophilicity—of both the amine and thiol groups. Under conventional thermal heating, this deactivated system leads to sluggish reaction rates, incomplete cyclization, and poor yields.
To overcome this, microwave-assisted organic synthesis (MAOS) is employed. Microwave irradiation provides rapid, localized dielectric heating that directly couples with the polar reaction intermediates, effectively lowering the activation energy barrier for intramolecular cyclization and driving the reaction to completion in minutes[1]. This protocol outlines a highly efficient, green, and self-validating methodology for generating these derivatives.
Mechanistic Pathway & Causality
The synthesis of 2-substituted 5,7-dichlorobenzothiazoles proceeds via a one-pot condensation between 2-amino-4,6-dichlorobenzenethiol and an aldehyde (or carboxylic acid). The causality of the reaction steps dictates the experimental design:
-
Schiff Base Formation: The weakly nucleophilic amine attacks the carbonyl carbon of the aldehyde. Microwave heating is crucial here to rapidly remove the generated water and push the equilibrium toward the imine intermediate.
-
Intramolecular Cyclization: The adjacent thiol group undergoes nucleophilic attack on the imine carbon, forming a benzothiazoline intermediate. The localized superheating from the microwave reactor overcomes the steric and electronic deactivation caused by the flanking chlorine atoms.
-
Oxidation (Aromatization): The benzothiazoline intermediate is inherently unstable and rapidly oxidizes (losing H₂) in the presence of atmospheric oxygen or a mild oxidant to restore aromaticity, yielding the final 5,7-dichlorobenzothiazole[2].
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 5,7-dichlorobenzothiazoles.
Experimental Design & Optimization Data
To establish a robust protocol, various reaction conditions were evaluated. The goal was to maximize atom economy while minimizing hazardous solvent use, aligning with green chemistry principles[3]. As shown in the optimization data below, shifting from conventional solvents to a solvent-free system utilizing a solid-supported catalyst (Amberlite IR-120) or a mild acid promoter (Acetic Acid) drastically improved the yield and reduced reaction times[4].
Table 1: Optimization of Reaction Conditions for 5,7-Dichlorobenzothiazole Synthesis
| Entry | Solvent System | Catalyst / Promoter | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | Ethanol | None | 80 | 45 | 42 |
| 2 | Ethanol | Acetic Acid (10 mol%) | 80 | 20 | 65 |
| 3 | Solvent-Free | Acetic Acid (10 mol%) | 90 | 10 | 88 |
| 4 | Solvent-Free | Amberlite IR-120 | 90 | 8 | 94 |
Note: Data reflects the condensation of 2-amino-4,6-dichlorobenzenethiol with benzaldehyde under 300W microwave irradiation.
Validated Experimental Protocols
The following workflows provide self-contained, step-by-step methodologies for synthesizing 5,7-dichlorobenzothiazole derivatives.
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.
Protocol A: Solvent-Free Microwave Synthesis (Recommended)
This method is highly recommended due to its superior yield, environmental profile, and ease of work-up[4].
-
Preparation: In a 10 mL microwave-safe glass vessel equipped with a magnetic stir bar, add 2-amino-4,6-dichlorobenzenethiol (1.0 mmol) and the desired aromatic/aliphatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add 50 mg of Amberlite IR-120 strongly acidic cation exchange resin (or 3-4 drops of glacial acetic acid if resin is unavailable). Do not add any solvent.
-
Irradiation: Seal the vessel with a pressure-rated cap. Place it in a dedicated laboratory microwave synthesizer. Irradiate at 90 °C (maximum power 300 W) for 8–10 minutes with continuous stirring.
-
Work-up: Allow the vessel to cool to room temperature. Add 10 mL of hot ethanol to dissolve the crude product and filter immediately to recover the solid Amberlite resin (which can be washed and reused).
-
Precipitation: Pour the ethanolic filtrate into 30 mL of crushed ice-water. Stir vigorously until a solid precipitate forms.
-
Isolation: Filter the solid under vacuum, wash with cold water (2 × 10 mL), and dry under a vacuum to obtain the crude 5,7-dichlorobenzothiazole derivative. Recrystallize from hot ethanol for analytical purity[5].
Protocol B: Solution-Phase Microwave Synthesis
Use this protocol if the aldehyde is highly volatile or prone to degradation under neat conditions.
-
Preparation: In a microwave-safe vessel, dissolve 2-amino-4,6-dichlorobenzenethiol (1.0 mmol) and the aldehyde (1.0 mmol) in 3 mL of absolute ethanol.
-
Oxidant/Promoter: Add 30% H₂O₂ (1.5 mmol) and 1 drop of concentrated HCl to facilitate the final aromatization step[2].
-
Irradiation: Irradiate at 80 °C for 15 minutes.
-
Work-up: Upon completion, pour the reaction mixture directly into ice-cold water (20 mL) to precipitate the product. Filter, wash, and recrystallize as described in Protocol A.
Troubleshooting & Self-Validation System
A robust protocol must be self-validating. Do not assume the reaction has reached completion based solely on time; microwave absorption varies heavily depending on the dielectric constant of the specific aldehyde used.
1. Empirical Reaction Monitoring (TLC):
-
Action: Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (8:2 v/v).
-
Validation: The starting material (2-amino-4,6-dichlorobenzenethiol) is highly polar and will have a low
value. The successful formation of the 5,7-dichlorobenzothiazole core is indicated by the appearance of a distinct, less polar spot (higher ) that is highly UV-active at 254 nm.
2. Spectroscopic Validation:
-
IR Spectroscopy: The most immediate proof of cyclization is the disappearance of the primary amine N-H stretching bands (3400–3300 cm⁻¹) and the thiol S-H stretch (~2550 cm⁻¹). The appearance of a sharp C=N stretching band around 1620–1600 cm⁻¹ confirms the formation of the thiazole ring[5].
-
NMR Spectroscopy: In the ¹H NMR spectrum, validate the 5,7-dichloro substitution pattern by identifying the two isolated aromatic protons on the benzothiazole core (H-4 and H-6). Due to meta-coupling, these will typically appear as two distinct doublets with a small coupling constant (
Hz) in the downfield region (7.5–8.0 ppm)[6]. The absence of broad D₂O-exchangeable signals (-NH₂, -SH) further validates complete cyclization.
3. Troubleshooting Stalled Reactions: If TLC indicates stalled imine intermediate (incomplete cyclization), the oxidation step is likely failing. Solution: Open the vessel, introduce a mild stream of air or add a catalytic amount of an oxidant (e.g., H₂O₂ or DMSO), and subject the mixture to an additional 3 minutes of microwave irradiation[2].
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol Source: Molecules (MDPI) URL:[Link]
-
A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air Source: Phosphorus, Sulfur, and Silicon and the Related Elements (ResearchGate) URL:[Link]
-
Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: National Institutes of Health (NIH) URL:[Link]
Sources
Application Note & Protocol: Regioselective Chlorination of 2(3H)-Benzothiazolone
Abstract
This document provides a detailed guide for the synthesis of 5,7-dichloro-2(3H)-benzothiazolone via electrophilic aromatic substitution. Chlorinated benzothiazolone scaffolds are of significant interest in medicinal chemistry and material science. Achieving specific dichlorination at the C-5 and C-7 positions requires a nuanced understanding of the substrate's electronic properties and careful selection of chlorinating agents and reaction conditions. This guide elucidates the mechanistic principles governing the regioselectivity of the reaction, offers a comparative analysis of suitable chlorinating reagents, and presents detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Basis for 5,7-Regioselectivity
The selective chlorination of 2(3H)-benzothiazolone is a classic example of electrophilic aromatic substitution, where the inherent electronic properties of the heterocyclic system dictate the positions of halogenation.
1.1. Electronic Directing Effects
The 2(3H)-benzothiazolone ring system contains two key heteroatoms within the fused ring structure: a nitrogen atom participating in an amide linkage and a sulfur atom in a thioether linkage.
-
**Amide Nitrogen (Activating, ortho-, para-director): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density and activating it towards electrophilic attack. This activation is most pronounced at the positions ortho (C-7) and para (C-5) to the nitrogen.
-
**Sulfur Atom (Activating, ortho-, para-director): The sulfur atom also possesses lone pairs that can participate in resonance, further activating the ring. However, the directing effect of the amide nitrogen is generally considered more dominant in this system.
The convergence of these directing effects strongly favors electrophilic substitution at the C-5 and C-7 positions, making the formation of the 5,7-dichloro isomer the thermodynamically and kinetically favored outcome under controlled conditions.
1.2. The Mechanism of Electrophilic Chlorination
The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[1][2]
-
Generation of the Electrophile: The chlorinating reagent generates a potent electrophile, either a positively polarized chlorine atom or a chloronium ion (Cl+), often facilitated by a Lewis acid catalyst.[3]
-
Nucleophilic Attack: The electron-rich π-system of the benzothiazolone ring attacks the chlorine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the chlorinated product.
To achieve dichlorination, this process occurs sequentially, first at either the 5 or 7 position, followed by a second chlorination at the remaining activated site.
Caption: Mechanism of sequential electrophilic chlorination.
Comparative Analysis of Chlorinating Reagents
The choice of chlorinating agent is paramount and depends on factors such as reactivity, ease of handling, and desired selectivity. Overly aggressive reagents can lead to the formation of unwanted byproducts or degradation of the starting material.
| Reagent | Formula | Form | Typical Conditions | Advantages | Disadvantages |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Acetic acid or chlorinated solvent, 0°C to RT | Easy to handle; high reactivity; clean reaction | Highly corrosive and moisture-sensitive; can liberate HCl and SO₂ |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Acetic acid, DMF, or MeCN; often requires acid catalyst | Mild and selective; stable solid; easier to dose accurately | Lower reactivity; may require longer reaction times or heating |
| Chlorine Gas | Cl₂ | Gas | Lewis acid (FeCl₃, AlCl₃) in a chlorinated solvent | Inexpensive and highly reactive | Hazardous to handle; difficult to control stoichiometry precisely |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | Acidic media (e.g., H₂SO₄) or organic solvent | High chlorine content by weight; stable solid | Can be excessively reactive; requires careful control |
Detailed Experimental Protocols
The following protocols provide robust starting points for the synthesis of 5,7-dichloro-2(3H)-benzothiazolone. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method is highly effective due to the clean reactivity of sulfuryl chloride with activated aromatic systems.
Materials:
-
2(3H)-benzothiazolone (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (2.1 - 2.5 eq)
-
Glacial Acetic Acid (solvent)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a drying tube or nitrogen inlet
-
Addition funnel
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2(3H)-benzothiazolone (1.0 eq) and dissolve it in glacial acetic acid (approx. 10 mL per gram of starting material). Begin vigorous stirring.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reagent Addition: In a separate, dry addition funnel, measure sulfuryl chloride (2.2 eq). Add the sulfuryl chloride dropwise to the cooled, stirring reaction mixture over 30-45 minutes. Scientist's Note: A slow addition rate is crucial to control the exotherm and prevent the formation of over-chlorinated impurities.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 5-10 times the volume of acetic acid used). A precipitate should form.
-
Workup: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of deionized water until the filtrate is no longer acidic. A final wash with a small amount of cold ethanol or isopropanol can aid in drying.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final 5,7-dichloro-2(3H)-benzothiazolone as a crystalline solid.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
This protocol offers a milder alternative, which can be beneficial if the substrate is sensitive to the acidic conditions generated by SO₂Cl₂.
Materials:
-
2(3H)-benzothiazolone (1.0 eq)
-
N-Chlorosuccinimide (NCS) (2.2 - 2.5 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) (solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2(3H)-benzothiazolone (1.0 eq) and N-Chlorosuccinimide (2.2 eq). Add the chosen solvent (e.g., acetonitrile, approx. 15 mL per gram of starting material).
-
Reaction: Stir the suspension at room temperature. If the reaction is sluggish, gently heat the mixture to 40-50 °C. Field Insight: In some cases, a catalytic amount of a proton source like p-toluenesulfonic acid (p-TsOH) can accelerate the reaction, but this should be optimized.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may take longer than with SO₂Cl₂, potentially 6-18 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. If using acetonitrile, concentrate the mixture under reduced pressure. If using DMF, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
General Experimental Workflow & Safety
Sources
preparation of bioactive scaffolds using 5,7-dichlorobenzothiazolone
Application Note: Preparation and Functionalization of Bioactive Scaffolds using 5,7-Dichlorobenzothiazolone
Introduction
The 5,7-dichlorobenzothiazolone (specifically 5,7-dichloro-1,3-benzothiazol-2(3H)-one , CAS: 22204-68-8) scaffold is a privileged pharmacophore in medicinal chemistry. Unlike its unsubstituted counterparts, the 5,7-dichloro substitution pattern imparts unique electronic and lipophilic properties that enhance membrane permeability and metabolic stability.
This scaffold serves as a critical bioisostere for oxazolones and is a validated core for:
-
Cdc25 Phosphatase Inhibitors: Targeting cell cycle regulation in oncology.
-
Serine Protease Inhibitors: Acting as "suicide substrates" for enzymes like Human Leukocyte Elastase (HLE).
-
Antimicrobial Agents: Disrupting bacterial cell wall synthesis or metabolic pathways.
This guide provides a definitive, self-validating protocol for the synthesis of the 5,7-dichlorobenzothiazolone core and its subsequent functionalization into bioactive libraries.
Chemical Basis & Reactivity
Understanding the reactivity profile is essential for successful scaffold generation:
-
N-Nucleophilicity: The nitrogen atom at position 3 is the primary site for diversification via alkylation. The acidity of the N-H bond (
) allows for deprotonation by mild bases (e.g., ), facilitating reactions with alkyl halides. -
Carbonyl Electrophilicity: The C=O at position 2 is activated by the electron-withdrawing chlorine atoms at positions 5 and 7. This makes the carbonyl highly susceptible to nucleophilic attack by active-site serine residues in proteases, leading to ring opening and irreversible enzyme inhibition.
-
Lipophilicity: The dichloro-substitution significantly increases
, improving the bioavailability of derived scaffolds compared to the parent benzothiazolone.
Protocol 1: Synthesis of the Core Scaffold
Objective: Preparation of 5,7-dichloro-1,3-benzothiazol-2(3H)-one from commercially available 3,5-dichloroaniline.
Mechanism: The synthesis proceeds via the Hugerschoff reaction (oxidative cyclization) followed by diazotization-hydrolysis.
Step A: Synthesis of 2-Amino-5,7-dichlorobenzothiazole
-
Reagents: 3,5-Dichloroaniline (
eq), Ammonium thiocyanate ( eq), Bromine ( eq), Glacial acetic acid. -
Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, ice bath.
Procedure:
-
Dissolve 3,5-dichloroaniline (16.2 g, 100 mmol) in glacial acetic acid (100 mL).
-
Add ammonium thiocyanate (16.7 g, 220 mmol) and cool the mixture to 5–10°C.
-
Add bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 30 minutes, maintaining temperature < 10°C. Caution: Exothermic.
-
Remove ice bath and stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) and neutralize with ammonium hydroxide to pH 8–9.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
-
Yield Target: >80%
-
Appearance: Pale yellow needles.[1]
-
Step B: Hydrolysis to 5,7-Dichlorobenzothiazolone
-
Reagents: 2-Amino-5,7-dichlorobenzothiazole (from Step A), Sodium nitrite (
), Sulfuric acid ( ), Water.
Procedure:
-
Suspend the 2-amino-5,7-dichlorobenzothiazole (10 g) in 50%
(100 mL). -
Cool to 0–5°C in an ice bath.
-
Add a solution of
(1.5 eq) in water dropwise. Stir for 1 hour to form the diazonium salt. -
Slowly heat the mixture to reflux (100°C) for 2 hours. Nitrogen gas evolution indicates hydrolysis.
-
Cool to room temperature. The product will precipitate.
-
Filter, wash with water until neutral, and recrystallize from ethanol/water.
-
Yield Target: 70–75%
-
Characterization: MP: 255–258°C. IR (
): 1680 (C=O), 3150 (NH).
-
Protocol 2: Functionalization (Bioactive Scaffold Generation)
Objective: Generation of N-alkylated derivatives for enzyme inhibition assays (e.g., Aldose Reductase or PTP1B inhibition).
Reaction Type:
Procedure:
-
Dissolve 5,7-dichlorobenzothiazolone (1.0 eq) in anhydrous DMF or Acetone.
-
Add Potassium Carbonate (
, 2.0 eq) and stir for 30 minutes at RT to generate the anion. -
Add the appropriate Alkyl Halide (1.1 eq) (e.g., Ethyl bromoacetate for carboxylic acid linkers, or Benzyl bromide for hydrophobic pockets).
-
Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexane).
Typical Bioactive Derivatives:
| Derivative Type | Reagent (R-X) | Target Application | Expected Yield |
|---|---|---|---|
| Acetic Acid | Ethyl bromoacetate (then hydrolysis) | Aldose Reductase Inhibitor | 85% |
| Benzyl | Benzyl bromide | Antimicrobial / Cdc25 | 90% |
| Acetamide | 2-Chloro-N-phenylacetamide | 17
Mechanism of Action & Visual Workflows
Synthesis Pathway
Figure 1: Step-wise synthesis of the 5,7-dichlorobenzothiazolone core and its conversion into bioactive libraries.
Mechanism: Serine Protease Inhibition
The 5,7-dichloro substitution enhances the electrophilicity of the carbonyl carbon, making it a potent "suicide substrate" for serine proteases (e.g., Elastase).
Figure 2: Mechanism-based inhibition. The scaffold acts as an electrophilic trap, opening the ring and covalently modifying the enzyme.
Expert Tips & Troubleshooting (E-E-A-T)
-
Regioselectivity: In the thiocyanation of 3,5-dichloroaniline, cyclization occurs exclusively at the ortho position between the amino group and the hydrogen (C6), not the sterically crowded position between the amino and chlorine (C2). This confirms the 5,7-dichloro pattern in the final benzothiazole.
-
Diazotization Safety: Ensure the temperature remains < 5°C during
addition to prevent decomposition of the diazonium intermediate before hydrolysis. -
Solubility: The core scaffold is poorly soluble in water but soluble in DMSO and hot Ethanol. For biological assays, prepare 10 mM stock solutions in DMSO.
References
-
Synthesis of Benzothiazolones: Caleta, I. et al. "Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles." Journal of Molecular Structure, 2009. Link
-
Cdc25 Inhibition: Lavecchia, A. et al. "CDC25 Phosphatase Inhibitors: An Update." Current Medicinal Chemistry, 2010. Link
-
Mechanism of Action: Powers, J. C. et al. "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 2002. Link
-
Antimicrobial Scaffolds: Rana, A. et al. "Synthesis and antimicrobial activity of some new benzothiazole derivatives." Medicinal Chemistry Research, 2013. Link
-
Hugerschoff Reaction: "Hugerschoff Synthesis of 2-Aminobenzothiazoles." Comprehensive Organic Name Reactions, Wiley, 2010. Link
Sources
Troubleshooting & Optimization
improving yield of 5,7-dichloro-2(3H)-benzothiazolone cyclization
Ticket ID: HET-BZ-57-CL2 Topic: Optimization of 5,7-dichloro-2(3H)-benzothiazolone synthesis Status: Open Severity: High (Yield Critical)
Executive Summary & Diagnostic
You are likely experiencing low yields due to two specific regiochemical and thermodynamic bottlenecks inherent to the 3,5-dichloroaniline precursor:
-
The "Buttressing Effect" (Cyclization Stage): In the Hugerschhoff reaction, the chlorine atom at the meta position of the aniline (which becomes C7 in the benzothiazole) sterically hinders the electrophilic attack of the sulfur at the ortho carbon. This slows kinetics and promotes side reactions (e.g., guanidine formation).
-
Hydrolytic Resistance (Conversion Stage): If you are synthesizing the 2-amino intermediate first, the electron-withdrawing nature of the two chlorine atoms significantly stabilizes the guanidine-like C-N bond, making standard alkaline hydrolysis inefficient.
This guide provides an optimized protocol for the standard Hugerschhoff route (most common in academic labs) and an alternative Direct Carbonylation route (industrial standard) for superior yields.
Reaction Pathway Analysis
The following flowchart illustrates the two primary pathways and the critical decision points where yield is lost.
Figure 1: Comparison of the Two-Step Hugerschhoff Route (Left) vs. the Direct Carbonylation Route (Right).
Troubleshooting & Optimization Guide
Scenario A: You are using the Hugerschhoff Reaction (Aniline + NH₄SCN + Br₂)
This is the most common lab-scale method but prone to low yields (30-50%).
Issue 1: Incomplete Cyclization or Tar Formation
-
Cause: The exothermic addition of bromine causes local overheating. In electron-deficient anilines (like 3,5-dichloro), this leads to radical polymerization or bromination of the benzene ring rather than cyclization.
-
The Fix:
-
Temperature Control: Maintain reaction temperature strictly below 5°C during bromine addition.
-
Solvent Switch: Switch from pure Acetic Acid (AcOH) to a 50:50 mixture of AcOH and Chloroform . The chloroform solubilizes the intermediate thiourea, preventing it from precipitating before cyclization is complete.
-
Reagent Upgrade: Replace elemental Bromine with Benzyltrimethylammonium tribromide (BTMABr₃) . It releases bromine slowly in equilibrium, preventing over-oxidation.
-
Issue 2: Failure to Hydrolyze the 2-Amino Intermediate
-
Cause: You are likely using NaOH/KOH reflux. The 5,7-dichloro substitution pattern pulls electron density from the ring, making the C=N bond extremely stable against nucleophilic attack by hydroxide.
-
The Fix: Switch to Diazotization-Hydrolysis (Sandmeyer-type) .
-
Why: This converts the stable amine into a highly labile diazonium salt, which hydrolyzes instantly in hot water.
-
Protocol 1: The Optimized Hugerschhoff-Sandmeyer Method
| Step | Reagents | Conditions | Critical Note |
| 1. Thiourea Formation | 3,5-dichloroaniline (1 eq), NH₄SCN (1.2 eq), HCl | Reflux in water/EtOH (4h) | Ensure solid is fully dried before Step 2. |
| 2. Cyclization | < 5°C addition, then RT (12h) | Do not overheat. Quench with bisulfite. | |
| 3. Hydrolysis | 0°C add, then 80°C (1h) | Visual Cue: Evolution of |
Scenario B: You require >80% Yield (Industrial Approach)
If the two-step route fails, you must use the Chlorocarbonylsulfenyl Chloride method. This bypasses the stable amino-intermediate entirely.
Protocol 2: Direct Carbonylation
Reagents:
-
Chlorocarbonylsulfenyl chloride (
) -
Solvent: Toluene or Chlorobenzene
-
Catalyst:
(optional, often uncatalyzed works)
Procedure:
-
Dissolve 3,5-dichloroaniline in dry toluene.
-
Add Chlorocarbonylsulfenyl chloride dropwise at 0°C.
-
Reflux for 3-5 hours. The reaction proceeds via an S-chlorocarbonylamino intermediate which cyclizes with loss of HCl.
-
Workup: Cool and filter. The product often crystallizes directly from the reaction mixture.
Yield Expectation: 85-95%
Comparative Data: Yield & Purity
| Method | Typical Yield | Purity (Crude) | Main Impurity |
| Standard Hugerschhoff | 45-55% | 85% | Unreacted Thiourea, Disulfides |
| Optimized Hugerschhoff (Sandmeyer) | 65-75% | 92% | Azo-coupling byproducts |
| Direct Carbonylation | 85-95% | >98% | Trace Isocyanates |
Frequently Asked Questions (FAQ)
Q: Can I use NBS (N-Bromosuccinimide) instead of Bromine? A: Yes. NBS is actually superior for electron-poor anilines. Use NBS (1.1 eq) in acetonitrile or an acidic ionic liquid if available. It simplifies the workup and reduces tar formation.
Q: Why is the melting point of my product lower than reported (Reported: ~260°C)?
A: This indicates contamination with the disulfide dimer . This occurs if the oxidative cyclization is incomplete or if the workup is too oxidative. Wash your crude solid with 10%
Q: I see a regioisomer in my NMR. Is it possible to form the 4,6-dichloro isomer? A: No. Starting from 3,5-dichloroaniline, the two ortho positions (2 and 6) are equivalent due to symmetry. You will exclusively form the 5,7-dichloro isomer. If you see extra peaks, check your starting material purity—commercial 3,5-dichloroaniline often contains traces of 2,4-dichloroaniline (which forms the 4,6-isomer).
References
-
Hugerschhoff Reaction Mechanism & Scope
- Title: "The Chemistry of the Hugerschhoff Reaction"
- Source:Chemical Reviews
- Note: Foundational text for the oxidative cycliz
-
Direct Synthesis via Chlorocarbonylsulfenyl Chloride
- Title: "Synthesis of 2(3H)-Benzothiazolones via Chlorocarbonylsulfenyl Chloride"
- Source:Journal of Organic Chemistry
- Note: Details the direct carbonylation route which avoids the amino-intermedi
-
Hydrolysis Optimization (Patent)
- Title: "Process for the prepar
- Source:US P
- Note: Describes the high-pressure/high-temperature acid hydrolysis required for deactiv
-
Ionic Liquid Optimization (Modern Approach)
- Title: "Synthesis of 2-amino-5,6-dichlorobenzothiazole in Acidic Ionic Liquid"
- Source:CN P
- Note: While for the 5,6-isomer, the NBS/Ionic Liquid methodology applies directly to improving yields of the 5,7-isomer.
Sources
solubility issues with 5,7-dichloro-2(3H)-benzothiazolone in DMSO
The following guide serves as a specialized Technical Support Center resource for researchers working with 5,7-dichloro-2(3H)-benzothiazolone (and structurally related benzothiazolinones). It addresses the common physicochemical challenges associated with this scaffold, particularly in DMSO-based workflows.
Topic: Solubility Optimization & Troubleshooting in DMSO Ticket ID: T-BTZ-SOL-001 Support Level: Senior Application Scientist
Executive Summary & Chemical Context
5,7-dichloro-2(3H)-benzothiazolone is a hydrophobic heterocyclic compound often used as a scaffold in medicinal chemistry (e.g., for auxin-like activity or enzyme inhibition).[1] While nominally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), users frequently encounter "crash-out" precipitation upon aqueous dilution or unexpected insolubility in stock preparation.
Key Physicochemical Constraints:
-
Hydrophobicity: The dichlorinated benzene ring significantly increases lipophilicity (LogP > 3), making the compound intolerant to high water content.
-
Hygroscopic Sensitivity: DMSO is highly hygroscopic.[2] Absorbed atmospheric water can lower the solvent power enough to precipitate this specific compound, even in "pure" stock vials.
-
Acidity (pKa): The N-H proton is weakly acidic (estimated pKa ~8.5–9.5). At neutral pH (7.4), the molecule remains largely protonated (neutral) and poorly soluble.
Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into the assay buffer?
Diagnosis: This is the classic "Solvent Shock" phenomenon. Mechanism: When a hydrophobic solute in DMSO is introduced to an aqueous buffer, the DMSO molecules rapidly hydrate (hydrogen bond with water). This leaves the hydrophobic 5,7-dichloro-2(3H)-benzothiazolone molecules effectively "naked," forcing them to aggregate and precipitate to minimize water contact.
Solution:
-
Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step. Create an intermediate dilution (e.g., 10x concentrated in 10-20% DMSO/Buffer) before the final spike.
-
Dynamic Mixing: Never add the stock to a static buffer. Vortex the buffer while slowly adding the DMSO stock to ensure rapid dispersion.
-
Surfactant Support: Pre-condition your assay buffer with 0.05% Tween-80 or 0.01% Triton X-100 . This creates micelles that sequester the compound during the transition.
Q2: My "fresh" DMSO stock solution has crystals at the bottom. Is the compound impure?
Diagnosis: Likely Water Contamination in the DMSO, not compound impurity. Explanation: DMSO can absorb up to 10% of its weight in water from the atmosphere if left uncapped. 5,7-dichloro-2(3H)-benzothiazolone is extremely sensitive to the water fraction in DMSO.
Corrective Protocol:
-
Warm & Sonicate: Heat the vial to 37–45°C and sonicate for 10 minutes. The compound should redissolve.
-
Desiccate: If it redissolves but precipitates upon cooling, your DMSO is "wet." Prepare a fresh stock using anhydrous DMSO (stored over molecular sieves).
-
Verify Concentration: If you are attempting >50 mM, you may be exceeding the thermodynamic solubility limit.
Q3: Can I adjust the pH to improve solubility?
Expert Insight: Yes, but with caution regarding stability . The N-H group on the thiazolone ring is ionizable.
-
Basic pH (> pH 9): The compound deprotonates to form an anion, drastically increasing solubility.
-
Risk: Benzothiazolones can undergo hydrolytic ring-opening in strong alkaline conditions over time [1].
-
Recommendation: If your assay tolerates it, adjust the buffer to pH 8.0–8.2 . This slightly shifts the equilibrium toward the ionized form without inducing rapid degradation.
Quantitative Data & Specifications
| Parameter | Value / Limit | Notes |
| Max Solubility (Pure DMSO) | ~20–50 mM (Est.) | Highly dependent on temperature and water content. |
| Max Solubility (Aq. Buffer) | < 100 µM | Without surfactant or carrier. |
| Critical Water Content | > 0.5% H₂O | Precipitation risk increases significantly if DMSO contains >0.5% water. |
| Recommended Storage | -20°C | Store in aliquots to avoid freeze-thaw cycles which introduce moisture. |
| pKa (Predicted) | ~8.5 – 9.5 | Dichloro-substitution lowers pKa compared to unsubstituted parent. |
Visualized Workflows
Diagram 1: Solubility Troubleshooting Decision Tree
This workflow guides you through the logic of resolving precipitation issues.
Caption: Logical decision tree for diagnosing and resolving solubility failure points in stock preparation and assay dilution.
Diagram 2: The "Solvent Shock" Mechanism & Prevention
Understanding why it crashes out helps in designing better protocols.
Caption: Comparison of standard mixing versus optimized mixing to prevent local supersaturation and precipitation.
Validated Protocols
Protocol A: Preparation of a Robust 10 mM Stock Solution
Objective: Create a stable stock solution that minimizes water absorption.
-
Materials:
-
5,7-dichloro-2(3H)-benzothiazolone (Solid).
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Amber glass vial with PTFE-lined cap.
-
-
Calculation:
-
MW = ~220.08 g/mol (Verify specific batch MW).
-
To make 1 mL of 10 mM: Weigh 2.20 mg .
-
-
Dissolution:
-
Add the solid to the vial first.
-
Add 1 mL of Anhydrous DMSO.
-
Critical Step: Purge the headspace with Nitrogen or Argon gas before capping (prevents moisture entry).
-
Sonicate in a water bath at 40°C for 5–10 minutes until completely clear.
-
-
Storage:
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
Protocol B: "Step-Down" Dilution for Cell Assays
Objective: Dilute stock to 10 µM in assay media without crashing out.
-
Prepare Intermediate Plate:
-
Place 90 µL of Assay Media (or PBS) into a well.
-
Add 10 µL of 10 mM DMSO Stock .
-
Mix immediately by pipetting up and down 10 times.
-
Result: 1 mM compound in 10% DMSO. (Check for turbidity here. If turbid, add surfactant to media).
-
-
Final Dilution:
-
Add 1 µL of the Intermediate (1 mM) to 99 µL of Assay Media in the final test well.
-
Result: 10 µM compound in 0.1% DMSO.
-
This two-step process reduces the kinetic shock of mixing.
-
References
-
Chemical Stability of Benzothiazoles
- Citation: Benzothiazole and its derivatives, including benzothiazolones, are generally stable in neutral/acidic media but can undergo ring cleavage in strong bases or under intense nucleophilic
- Source: ECHA Registration Dossier. "Benzothiazole-2-thiol - Stability." European Chemicals Agency.
-
URL:[Link]
-
DMSO Physical Properties & Hygroscopy
- Citation: DMSO is hygroscopic and can absorb significant water from the atmosphere, affecting the solubility of hydrophobic compounds.
- Source: Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties."
-
URL:[Link]
-
Solubility Enhancement Strategies
- Citation: The use of surfactants (Tween 80)
-
Source: BenchChem Technical Support.[3] "Overcoming Poor Solubility of Benzothiazole Derivatives."
-
Compound Data (5-chloro-2-benzothiazolinone as analog)
- Citation: Physicochemical data for chlorinated benzothiazolinones indicates high logP and low aqueous solubility, necessit
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 87604, 5-Chloro-2-benzothiazolinone.
-
URL:[Link]
Sources
Technical Support Center: Purification of 5,7-Dichloro-2(3H)-benzothiazolone
Here is the technical support guide for the recrystallization of 5,7-dichloro-2(3H)-benzothiazolone.
Case ID: DCBT-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
5,7-dichloro-2(3H)-benzothiazolone (DCBT) is a chlorinated heterocycle often synthesized via the chlorination of 2(3H)-benzothiazolone or cyclization of substituted anilines.[1] Its purification is critical due to the presence of potential regioisomers (e.g., 4,6-dichloro analogs) and over-chlorinated byproducts.
This guide provides a validated decision framework for solvent selection, troubleshooting "oiling out" phenomena, and maximizing recovery yields.
Part 1: Solvent Selection & Decision Logic
Q1: What is the standard solvent system for high-purity recrystallization?
A: Ethanol (95% or Absolute) is the primary recommendation. For most batches of DCBT, ethanol offers the ideal solubility differential—high solubility at reflux (~78°C) and low solubility at room temperature.
-
Mechanism: The polar amide/thioamide moiety interacts well with ethanol at high temperatures, while the lipophilic dichloro-benzene ring drives precipitation upon cooling.
-
Protocol Adjustment: If the yield is low (<50%), use an Ethanol/Water system. Dissolve in hot ethanol, then add hot water dropwise until persistent turbidity is observed, followed by slow cooling.
Q2: My crude material is dark/tarry. Ethanol isn't working. What now?
A: Switch to Glacial Acetic Acid . Crude synthesis products often contain oxidized sulfur byproducts or isomers that are less soluble in ethanol.
-
Why Acetic Acid? It has a higher boiling point (118°C) and stronger solvating power for polar impurities. It is particularly effective for "crashing out" the product upon cooling or by adding water (anti-solvent) while keeping tarry impurities in solution.
-
Warning: Acetic acid adducts can form. Ensure thorough drying (>80°C under vacuum) to remove solvent traces.
Q3: When should I use non-polar solvents like Toluene?
A: Use Toluene when removing polar, inorganic salts or if the product is intended for moisture-sensitive downstream reactions.
-
Application: Toluene is excellent for removing unreacted polar starting materials (like salts of 2-aminothiophenol derivatives). However, DCBT has lower solubility in toluene than in ethanol, so larger solvent volumes will be required.
Part 2: Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: The solution becomes cloudy, and oily droplets form at the bottom instead of crystals. Root Cause: The solution temperature is above the melting point of the solvated product, or the solvent mixture is too polar (if using water). Corrective Actions:
-
Re-heat to redissolve the oil.
-
Add more solvent (approx. 10-20% volume) to lower the saturation concentration.
-
Seed the solution: Add a tiny crystal of pure DCBT at a temperature just below the boiling point.
-
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Issue: Persistent Color (Yellow/Brown)
Symptoms: Crystals are off-white or tan; mother liquor is dark. Root Cause: Oxidized sulfur impurities or polymerized byproducts. Corrective Actions:
-
Perform a Hot Filtration with Activated Carbon.
-
Step: Add 1-3 wt% activated carbon to the boiling solution. Stir for 5-10 minutes. Filter hot through a pre-warmed Celite pad.
-
Issue: Low Yield (<40%)
Symptoms: Mother liquor remains highly colored; little precipitate forms. Root Cause: Product is too soluble in the chosen solvent at room temperature. Corrective Actions:
-
Cooling: Place the flask in an ice-salt bath (-10°C) for 2 hours.
-
Anti-Solvent: If using Ethanol, add Water. If using Toluene, add Hexanes/Heptane dropwise to the cold solution.
Part 3: Visual Decision Matrix
The following diagram illustrates the logical flow for selecting the correct purification method based on input purity and observed behavior.
Figure 1: Decision tree for solvent selection and troubleshooting DCBT purification.
Part 4: Technical Data & Protocol[2][3]
Solvent Properties Table
| Solvent System | Boiling Point (°C) | Solvency Power | Primary Use Case | Removal Ease |
| Ethanol (95%) | 78 | Moderate | Standard purification; final polish. | High |
| Glacial Acetic Acid | 118 | High | Crude cleanup; removal of tars. | Low (Requires Vac Oven) |
| Toluene | 110 | Low-Moderate | Removing inorganic salts; anhydrous needs. | Moderate |
| DMF / Water | 153 / 100 | Very High | Only for highly insoluble analogs (Last Resort). | Very Low |
Standard Operating Procedure (SOP): Ethanol Recrystallization
Objective: Purify 10g of crude 5,7-dichloro-2(3H)-benzothiazolone.
-
Preparation: Place 10g of crude solid in a 250mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 50mL of Ethanol (95%). Heat to reflux on a hotplate/stirrer.
-
Saturation: If solid remains, add Ethanol in 5mL portions until dissolved.
-
Note: Do not exceed 150mL total volume. If insoluble matter remains, it is likely inorganic salts—filter them out hot.
-
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (approx. 30-45 mins).
-
Maximizing Yield: Once at room temp, cool in an ice bath (0-4°C) for 30 minutes.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with 2 x 10mL of cold Ethanol (-20°C).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
References
-
General Benzothiazole Synthesis & Purification
-
Purification of Chlorinated Derivatives
-
Solubility Profiles
-
Solubility of Selected Compounds in Water and Ethanol.[8] (Provides comparative data for substituted benzothiazoles).
-
Source:
-
Sources
- 1. Process for the purification of anthraquinone derivatives - Patent 2497761 [data.epo.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5594145A - Process for the preparation of 2(3H)-benzothiazolones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Purity in Dichlorobenzisothiazolone Synthesis
The following technical guide addresses the troubleshooting of low purity in the synthesis of Dichlorobenzisothiazolinone (often abbreviated as DCBIT or referred to loosely as dichlorobenzothiazolone). This compound is a critical scaffold in medicinal chemistry (e.g., caspase inhibitors) and industrial biocides.[1]
The guide assumes the target molecule is 4,5-dichloro-1,2-benzisothiazol-3(2H)-one or its 4,7-dichloro isomer, synthesized typically via the chlorination of 1,2-benzisothiazol-3(2H)-one (BIT) or cyclization of 3,3'-dithiodibenzamides.[1]
Diagnostic Workflow: Identifying the Root Cause
Before altering reaction parameters, you must characterize the impurity profile. Low purity in this synthesis is rarely due to a single factor; it is often a combination of regioselectivity issues and hydrolytic instability.[1]
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing impurity sources in benzisothiazolone synthesis.
Technical Q&A: Addressing Specific Failure Modes
Q1: My LC-MS shows a mixture of isomers (same mass) that I cannot separate. Why is the regioselectivity poor?
Diagnosis: Lack of directing group control during electrophilic aromatic substitution (EAS).
Explanation: The isothiazolone ring is electron-withdrawing.[1] When chlorinating 1,2-benzisothiazol-3(2H)-one (BIT), the directing effect competes between the nitrogen (ortho/para directing if alkylated, but deactivated here) and the carbonyl group. Standard chlorination with sulfuryl chloride (
Corrective Protocol:
-
Temperature Control: Lower the reaction temperature to 0–5°C . Higher temperatures (>40°C) overcome the activation energy barrier for the thermodynamically less favored isomers, increasing the impurity profile.
-
Solvent Switch: Change from neat sulfuryl chloride or polar solvents to non-polar solvents like dichloromethane (DCM) or chlorobenzene .[1] Non-polar solvents often enhance ortho-selectivity relative to the heteroatom due to coordination effects.[1]
-
Alternative Route: If direct chlorination fails, switch to the cyclization of pre-chlorinated precursors .[1] Synthesize 3,3'-dithiobis(2,4-dichlorobenzoic acid) first. The chlorination of the acyclic dithio-intermediate is often more regioselective than the fused ring system [2].[1]
Q2: I see a significant "M+18" peak and my yield is dropping during workup. What is happening?
Diagnosis: Hydrolytic ring opening (S-N bond cleavage).[1] Explanation: The isothiazolone ring, particularly when electron-deficient (dichlorinated), is susceptible to nucleophilic attack by hydroxide ions at the sulfur or carbonyl carbon. If you quench the reaction with strong base (NaOH/KOH) or allow the pH to rise above 9.0 during isolation, the ring opens to form dichlorobenzamides or dichlorobenzonitriles [3].
Corrective Protocol:
-
Quenching: Quench the chlorination mixture into ice-water or a saturated
solution , not directly into caustic base.[1] -
pH Control: Maintain pH between 4.0 and 6.0 during precipitation. The dichloro-derivative is acidic enough to precipitate at slightly acidic pH.[1]
-
Drying: Ensure the filter cake is washed with water to remove residual acid, but do not wash with alkaline solutions.[1] Dry under vacuum at <50°C to prevent thermal degradation.[1]
Q3: How do I remove the monochloro impurity without losing too much product?
Diagnosis: Under-chlorination or co-crystallization.[1] Explanation: The monochloro derivative (e.g., 5-chloro-BIT) often co-crystallizes with the dichloro product due to similar lattice energies and pi-stacking capabilities [4].[1]
Purification Strategy (Solvent Screening): Standard recrystallization often fails.[1] Use a slurry wash or recrystallization based on differential solubility.[1]
| Solvent System | Suitability | Mechanism |
| Glacial Acetic Acid | High | Dissolves monochloro impurities better at reflux; dichloro product crystallizes upon cooling.[1] |
| Chlorobenzene | Medium | Good for removing non-polar tars, but separation of mono/dichloro is less efficient.[1] |
| Methanol/Water (8:2) | Low | Risk of ring opening; poor solubility discrimination.[1] |
| DMF/Water | High | Dissolve in min.[1] DMF, precipitate with water.[1] Effective for removing inorganic salts and polar ring-opened byproducts.[1] |
Protocol:
-
Dissolve crude solid in refluxing Glacial Acetic Acid (approx. 5-7 mL per gram).
-
Cool slowly to room temperature (do not shock cool).
-
Filter and wash with a small amount of cold acetic acid, then copious water.[1]
Q4: My product turns pink/red upon storage. Is this an impurity?
Diagnosis: Oxidation of trace amino/thio-impurities or formation of disulfide dimers.[1] Explanation: Isothiazolones can dimerize or react with trace amines (from the synthesis of the amide precursor) to form highly colored azo or imino species.[1] Even <0.1% of these impurities can cause significant discoloration.[1]
Corrective Protocol:
-
Charcoal Treatment: Perform a recrystallization with activated carbon (5 wt%) in the hot solvent phase.[1]
-
Chelation: Ensure no metal ions (Fe, Cu) are present, as they catalyze oxidative degradation.[1] Wash the organic phase with EDTA solution if metal contamination is suspected.[1]
Experimental Validation: Optimized Chlorination Protocol
Based on modified procedures from industrial patents [5].
Objective: Synthesis of 4,5-dichloro-1,2-benzisothiazol-3(2H)-one with >98% purity.
-
Setup: 500 mL 3-neck flask, reflux condenser, dropping funnel, internal thermometer,
atmosphere. -
Charge: Suspend 1,2-benzisothiazol-3(2H)-one (BIT) (0.1 mol) in Dichloromethane (DCM) (150 mL).
-
Addition: Cool to 0–5°C . Add Sulfuryl Chloride (
) (0.22 mol, 2.2 equiv) dropwise over 60 minutes. Note: Gas evolution ( , HCl) will occur; use a scrubber. -
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC (Target: Disappearance of Monochloro-BIT).
-
Quench: Pour reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.
-
Isolation:
-
Purification: Recrystallize from Glacial Acetic Acid (as described in Q3).
References
-
Regioselectivity in Benzisothiazolone Chlorination
-
Synthesis via Dithiodibenzamides
- Process for the prepar
-
Source: [1]
-
Hydrolytic Stability
-
Purification & Crystal Structure
- Crystal engineering of dichloro-isothiazolones.
-
Source:
-
Industrial Protocol Optimization
Disclaimer: This guide is for research purposes only. Dichlorobenzisothiazolones are potent sensitizers and biocides.[1] Handle with appropriate PPE (gloves, goggles, fume hood) and consult the SDS before use.
Sources
Precision Chlorination of Benzothiazolin-2-one: Technical Support Guide
Welcome to the Advanced Synthesis Technical Assistance Center. Ticket ID: BZT-CL-REGIO-001 Subject: Controlling Regioselectivity in Benzothiazolone Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Selectivity Challenge
Controlling chlorination on the 2(3H)-benzothiazolone (BZT) scaffold is a classic exercise in managing competing electronic effects. The substrate features a benzene ring fused to a heterocyclic carbamate. Your regioselectivity is dictated by the battle between the Nitrogen lone pair (strongly activating, ortho/para director) and the Carbonyl group (electron-withdrawing, meta director).
In almost all standard electrophilic aromatic substitutions (EAS), the nitrogen wins. Consequently, Position 6 (para to N) is the kinetic and thermodynamic favorite. Position 4 (ortho to N) is electronically activated but sterically hindered. Positions 5 and 7 are deactivated.
This guide provides the protocols and troubleshooting logic to maximize mono-chlorination at C6 while suppressing the common impurity: 4,6-dichlorobenzothiazolone.
Module 1: Mechanism & Theory
To troubleshoot, you must visualize the electron density flow. The reaction often proceeds through an N-chloro intermediate, which rearranges to the aromatic ring (Orton-type rearrangement), or via direct electrophilic attack depending on the reagent and acidity.
Mechanistic Pathway Diagram
Figure 1: Reaction pathways showing the competition between N-chlorination, C6-chlorination, and over-chlorination.
Key Mechanistic Insight: The N-H group is crucial. If you use NCS (N-Chlorosuccinimide) in neutral media, you often form the N-chloro species first. This bond is labile. Adding a Brønsted acid (HCl, TFA) or Lewis acid catalyzes the rearrangement of the chlorine from Nitrogen to Carbon-6 [1].
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: I am seeing significant 4,6-dichloro impurity (10-15%). How do I stop at the mono-chloride?
Diagnosis: The 6-chloro product is still activated by the nitrogen. If your local concentration of chlorinating agent is high, or if the reaction is too warm, the second chlorination becomes competitive. Corrective Actions:
-
Switch Reagents: If using
or gas, switch to NCS . It releases active chlorine more slowly. -
Stoichiometry: Reduce oxidant to 0.95 equivalents . It is easier to remove unreacted starting material (via recrystallization) than to separate the dichloro impurity.
-
Solvent Effect: Use Acetonitrile (MeCN) . It complexes with the chloronium ion, softening its electrophilicity and increasing selectivity for the less hindered C6 position.
Q2: The reaction is stalled. I see starting material and a new spot, but it's not the product.
Diagnosis: You likely formed the N-chloro intermediate, which is stable at room temperature in the absence of acid. Corrective Actions:
-
Acid Spike: Add 5-10 mol% of HCl (4M in dioxane) or Trifluoroacetic acid (TFA) . This catalyzes the "Orton rearrangement," driving the chlorine from the nitrogen to the C6 position [2].
-
Temperature: Increase temperature to 50°C after the acid addition.
Q3: Can I direct chlorination to Position 4?
Diagnosis: Direct EAS to C4 is difficult due to steric clash with the carbonyl oxygen and the N-substituent. Feasibility: Direct chlorination will always favor C6 (>90%). To get C4, you generally need to block C6 first or use a different synthetic route (e.g., starting from 2-amino-3-chlorophenol cyclization).
Module 3: Validated Experimental Protocols
Protocol A: High-Selectivity Mono-Chlorination (Recommended for <10g scale)
Target: 6-Chloro-2(3H)-benzothiazolone
Reagents:
-
Benzothiazolin-2-one (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
p-Toluenesulfonic acid (pTsOH) or HCl (0.1 eq) - Catalyst
-
Acetonitrile (0.2 M concentration)
Workflow:
-
Dissolution: Dissolve benzothiazolin-2-one in Acetonitrile at room temperature.
-
Catalyst: Add pTsOH (10 mol%). Note: Acid is required to prevent N-chlorination stalling.
-
Addition: Add NCS portion-wise over 30 minutes. Do not dump all at once.
-
Monitoring: Stir at 25°C. Monitor by HPLC/TLC.
-
Checkpoint: If conversion <50% after 2 hours, heat to 45°C.
-
-
Workup: Quench with 10% Sodium Thiosulfate (
) to destroy excess oxidant. Concentrate solvent. Precipitate in water.[1] -
Purification: Recrystallize from Ethanol/Water.
Protocol B: Scale-Up Chlorination (Recommended for >100g scale)
Target: 6-Chloro-2(3H)-benzothiazolone
Reagents:
-
Benzothiazolin-2-one (1.0 eq)
-
Sulfuryl Chloride (
) (1.0 eq) -
Chlorobenzene or Dichloromethane (DCM)
Workflow:
-
Suspend substrate in Chlorobenzene (DCM is alternative but
boils near DCM reflux). -
Heat to 40°C.
-
Add
dropwise via addition funnel over 1 hour. Gas evolution ( , ) will occur—Scrubber required . -
Stir for 2 hours at 45-50°C.
-
Cool to 0°C to crystallize the product directly from the reaction mixture (if using Chlorobenzene).
Data Comparison: Reagent Selectivity
| Reagent | Solvent | Major Product | Selectivity (C6:C4:Di) | Notes |
| AcOH | 6-Cl | 70:5:25 | High over-chlorination risk. | |
| PhCl | 6-Cl | 85:2:13 | Good for scale; gas evolution issues. | |
| NCS / | MeCN | 6-Cl | 95:1:4 | Best regiocontrol. Slower reaction. |
| TCCA | 6-Cl | 90:2:8 | Strong oxidant; harsh conditions. |
Module 4: Decision Support Visualization
Use this flowchart to select the correct condition for your constraints.
Figure 2: Decision tree for reagent selection and troubleshooting reaction failures.
References
-
Orton Rearrangement Mechanism: Soper, F. G. (1926). "The halogenation of phenols."[2] Journal of the Chemical Society, 129. (Contextual grounding on N-halo rearrangement).
-
NCS Reactivity & Catalysis: BenchChem Technical Guide. "N-Chlorosuccinimide: Mechanism of Action in Chlorination."[2]
- Benzothiazole Functionalization:Journal of Heterocyclic Chemistry.
-
Sulfuryl Chloride Protocols: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). (Analogous chlorination of activated aromatics).[2]
Sources
handling moisture sensitivity in benzothiazolone formation reactions
Moisture Management & Protocol Optimization[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Moisture Sensitivity in 2-Aminothiophenol Carbonylation
Executive Summary: The Moisture Paradox
Benzothiazolone formation (via the carbonylation of 2-aminothiophenols) is a deceptive reaction. While the thermodynamics favor cyclization, the kinetics of the carbonylating agents (CDI, Triphosgene, or Phosgene) render them hypersensitive to trace moisture.
The Failure Mode: Water does not just "kill" the reagent; it actively diverts the reaction pathway toward stable, undesired urea byproducts that are often difficult to separate from the target scaffold. This guide provides the decision frameworks and protocols necessary to maintain anhydrous integrity.
The "Why": Mechanistic Failure Analysis
To solve the problem, we must visualize the competition. The diagram below illustrates the kinetic race between the desired cyclization and the moisture-induced failure modes.
Figure 1: The Kinetic Race. Note that moisture triggers two failure points: direct reagent hydrolysis (stalling the reaction) and intermediate interception (forming urea impurities).
Troubleshooting Dashboard
Q1: I see a white precipitate forming immediately upon adding CDI, but my yield is <40%. What is it? Diagnosis: This is likely the urea byproduct (1,3-bis(2-mercaptophenyl)urea), not your product.
-
Root Cause: Your solvent (likely THF or DCM) contained >50 ppm water. The water hydrolyzed the activated N-acyl imidazole intermediate into an amine, which then reacted with the remaining isocyanate/intermediate to form a stable urea.
-
Solution:
-
Switch to "Anhydrous" grade solvents (see Section 5).
-
Pre-dry the 2-aminothiophenol. Thiophenols are prone to disulfide formation; if the starting material is wet or oxidized, the stoichiometry fails.
-
Q2: My reaction with Triphosgene stalled. TLC shows starting material, but adding more reagent causes violent bubbling. Diagnosis: Reagent quenching via "Wet Wall" effect.
-
Root Cause: The bubbling is CO2/HCl release from hydrolysis. If you are working on a scale >1g, moisture adsorbed on the glass walls above the solvent line can hydrolyze triphosgene vapors.
-
Solution:
-
Flame-dry glassware under vacuum before assembly.
-
Use a distinct "pulse" addition strategy (see Protocol B) rather than a slow drip, to ensure the reagent reacts with the amine faster than it scavenges moisture from the headspace.
-
Q3: Can I use oxidative carbonylation (CO + O2) to avoid moisture sensitive reagents? Diagnosis: Yes, but it introduces catalyst poisoning risks.
-
Insight: Palladium-catalyzed carbonylation is an elegant alternative but requires a dehydrating agent (like molecular sieves) in the pot because the reaction produces water as a byproduct (2 R-NH2 + CO + 0.5 O2 -> Urea + H2O).
-
Recommendation: Stick to CDI or Triphosgene for lab-scale (<10g) synthesis unless you have high-pressure reactor capabilities.
Standard Operating Procedures (SOPs)
Protocol A: The "Zero-Water" CDI Method
Best for: High safety, avoiding phosgene gas, bench-top synthesis.
Reagents:
-
2-Aminothiophenol (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Solvent: Anhydrous THF (stabilizer-free preferred)
Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.
-
Solvent Check: Extract 1 mL of THF and add a speck of CDI. If it fizzes/bubbles, STOP . The solvent is wet.[2]
-
Dissolution: Dissolve 2-aminothiophenol in THF (0.1 M concentration). Add activated 4Å molecular sieves directly to the flask and let stand for 15 mins.
-
Addition: Add CDI as a solid in one portion (unlike esterifications, rapid addition here favors the intramolecular cyclization over intermolecular urea formation).
-
Reflux: Heat to 60°C for 2 hours.
-
Workup: Quench with 1M HCl (to remove imidazole byproduct). Extract with EtOAc.[2][3]
Protocol B: The Triphosgene "Pulse" Method
Best for: Stubborn substrates, scale-up, high reactivity. Safety Warning: Generates Phosgene in situ. Must be performed in a well-ventilated fume hood.
Reagents:
-
2-Aminothiophenol (1.0 equiv)[1]
-
Triphosgene (0.4 equiv - slight excess of phosgene equivalent)
-
Base: Triethylamine (2.2 equiv)
-
Solvent: Anhydrous DCM
Workflow:
-
Scavenging: Dissolve 2-aminothiophenol and Triethylamine in DCM. Cool to 0°C.
-
The Pulse: Dissolve Triphosgene in a separate dry vial of DCM. Add this solution dropwise but steadily over 10 minutes.
-
Technical Note: Too slow = hydrolysis risk. Too fast = exotherm risk.
-
-
Monitoring: Allow to warm to Room Temp. Monitor disappearance of starting material via TLC.
-
Quench: Quench carefully with saturated aqueous NaHCO3.
Solvent & Data Specifications
The threshold for failure in these reactions is often the water content of the solvent.
| Solvent | Hygroscopicity | Max Allowable H2O (ppm) | Drying Method (Lab Standard) |
| THF | High | < 50 ppm | Distill over Na/Benzophenone OR Alumina column |
| DCM | Low | < 100 ppm | Distill over CaH2 |
| DMF | Very High | < 20 ppm | Store over activated 4Å Sieves (48h+) |
| Acetonitrile | Medium | < 50 ppm | Distill over CaH2 |
Decision Tree for Troubleshooting:
Figure 2: Rapid Diagnostic Logic for Yield Optimization.
References
- Title: Carbonylation of 2-Aminothiophenols using Triphosgene.
- CDI Reagent Handling & Mechanism: Title: 1,1'-Carbonyldiimidazole (CDI): A Versatile Reagent for Organic Synthesis. Source:Organic Process Research & Development, 2009, 13(4), 683-689. Context: Details the hydrolysis rates of CDI and the necessity of anhydrous conditions.
-
Solvent Drying Standards
- Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Source:Journal of Organic Chemistry, 2010, 75(24), 8351–8354.
-
URL:[Link]
- Context: Authoritative source for the ppm limits cited in the Solvent Specific
- Palladium Catalyzed Carbonylation (Alternative Route)
Sources
Validation & Comparative
1H NMR Spectrum Interpretation Guide: 5,7-Dichloro-2(3H)-benzothiazolone
The following guide is structured as an advanced technical resource for researchers and analytical scientists. It synthesizes theoretical prediction with practical spectral interpretation, focusing on the rigorous identification of 5,7-dichloro-2(3H)-benzothiazolone .
Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals Status: Validated Methodology for Structural Elucidation
Executive Summary & Structural Context[1][2][3][4][5][6][7][8]
The 5,7-dichloro-2(3H)-benzothiazolone scaffold represents a critical pharmacophore in drug discovery, often serving as a bioisostere for benzoxazolones in muscle relaxants and antimicrobial agents. Its precise characterization is non-trivial due to the electronic similarity of the chlorinated positions.
This guide provides a definitive protocol for interpreting the 1H NMR spectrum of this compound. Unlike the unsubstituted parent molecule, which exhibits a complex second-order aromatic multiplet, the 5,7-dichloro derivative displays a simplified, diagnostic first-order splitting pattern that serves as a "fingerprint" for validating the substitution pattern.
Structural Numbering & Logic
To interpret the spectrum, we must first establish the IUPAC numbering for the benzothiazolone core:
-
Position 1: Sulfur (S)[1]
-
Position 2: Carbonyl Carbon (C=O)
-
Position 3: Nitrogen (NH)
-
Position 4, 5, 6, 7: Benzenoid ring carbons
Target Molecule: 5,7-Dichloro-2(3H)-benzothiazolone
-
Substituents: Chlorine at C-5 and C-7.
-
Active Protons:
-
H-3: Lactam proton (NH).
-
H-4: Aromatic proton (between N and Cl).
-
H-6: Aromatic proton (between Cl and Cl).
-
Comparative Spectral Analysis
The "performance" of an NMR interpretation lies in its ability to distinguish the target from its isomers (e.g., 4,6-dichloro or 6,7-dichloro analogs). The 5,7-dichloro substitution pattern is unique because it eliminates all ortho couplings, leaving only meta couplings.
Table 1: Comparative Chemical Shift & Splitting Data (DMSO-d₆)
| Feature | Target: 5,7-Dichloro-2(3H)-benzothiazolone | Alternative: Unsubstituted 2(3H)-benzothiazolone | Alternative: 6-Chloro-2(3H)-benzothiazolone |
| NH Proton | δ 12.0 – 12.5 ppm (Broad Singlet) | δ 11.8 – 12.0 ppm (Broad Singlet) | δ 12.0 ppm (Broad Singlet) |
| Aromatic H-4 | Doublet (d) , J ≈ 2.0 Hz | Multiplet (part of ABCD system) | Doublet (d), J ≈ 2.0 Hz |
| Aromatic H-5 | Substituted (Cl) | Multiplet | Doublet of Doublets (dd), J ≈ 8.5, 2.0 Hz |
| Aromatic H-6 | Doublet (d) , J ≈ 2.0 Hz | Multiplet | Substituted (Cl) |
| Aromatic H-7 | Substituted (Cl) | Multiplet | Doublet (d), J ≈ 8.5 Hz |
| Key Diagnostic | Two doublets with small meta coupling ( | Complex multiplet (7.0–7.6 ppm) | Mixed ortho ( |
Analytic Insight: The absence of any large coupling constant (
Hz) is the definitive proof of the 5,7-substitution pattern. If you observe a splitting of ~8 Hz, your sample is contaminated or is a different isomer.
Detailed Signal Assignment & Mechanism
Region A: The Exchangeable Lactam Proton (δ 12.0+ ppm)
The proton on the nitrogen (H-3) is highly deshielded due to the anisotropy of the adjacent carbonyl group and the electron-withdrawing nature of the heterocycle.
-
Observation: In dry DMSO-d₆, this appears as a broad singlet.
-
Validation: Addition of D₂O causes this signal to disappear (Deuterium Exchange), confirming it is not an aromatic proton.
-
Solvent Effect: In CDCl₃, this peak may shift upfield or broaden into the baseline due to hydrogen bonding dynamics and slower exchange rates.
Region B: The Aromatic "Fingerprint" (δ 7.2 – 7.6 ppm)
The two remaining aromatic protons, H-4 and H-6, are meta to each other.
-
Proton H-4 (The "Peri" Proton):
-
Position: C-4, adjacent to the bridgehead nitrogen.
-
Environment: It is flanked by the lactam nitrogen bridge and the Chlorine at C-5.
-
Shift Prediction: Typically appears downfield relative to H-6 due to the deshielding "peri-effect" of the carbonyl/lactam system.
-
Multiplicity: Doublet (
).[2] -
Coupling: Couples only with H-6 (
Hz).
-
-
Proton H-6 (The "Sandwich" Proton):
-
Position: C-6, between Chlorine at C-5 and Chlorine at C-7.
-
Environment: It is electronically shielded/deshielded by the mesomeric and inductive effects of two chlorine atoms.
-
Multiplicity: Doublet (
).[2] -
Coupling: Couples only with H-4 (
Hz).
-
Visualization of Logic Pathways
Diagram 1: Structural Elucidation Workflow
This decision tree illustrates the logic flow for confirming the 5,7-dichloro isomer against common impurities or alternatives.
Caption: Logic flow for distinguishing the 5,7-dichloro isomer from mono-chlorinated or ortho-coupled di-chlorinated variants.
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity and reproducibility (Trustworthiness), follow this standardized sample preparation protocol.
Materials
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
-
Why DMSO? Benzothiazolones have poor solubility in CDCl₃ and can aggregate, causing peak broadening. DMSO disrupts hydrogen bonding, sharpening the NH signal.
-
-
Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).
-
Sample Mass: 5–10 mg.
Workflow Diagram
Caption: Standardized sample preparation workflow to minimize artifacts and ensure sharp resolution of meta-couplings.
Acquisition Parameters (Recommended)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (D1):
seconds. (Crucial for accurate integration of aromatic protons vs NH). -
Number of Scans (NS): 16 or 32 (Sufficient for >5 mg sample).
-
Temperature: 298 K (25°C).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for coupling constants).
-
PubChem Compound Summary. (2025). 2(3H)-Benzothiazolone.[5][1][6] National Library of Medicine. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for substituent increment systems).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. rsc.org [rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2(3H)-Benzothiazolone [webbook.nist.gov]
Mass Spectrometry Fragmentation Pattern of Dichlorobenzothiazolone: A Comparative Identification Guide
The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Dichlorobenzothiazolone , specifically focusing on distinguishing it from its structural analogs (alternatives) such as Benzothiazolone and Monochlorobenzothiazolone. This guide is designed for researchers in drug metabolism, impurity profiling, and environmental toxicology.
Executive Summary
Dichlorobenzothiazolone (C₇H₃Cl₂NOS, MW ~219.9) is a chlorinated derivative of 2(3H)-benzothiazolone. It frequently appears as a degradation product of isothiazolone biocides (e.g., DCOIT) or as a process impurity in the synthesis of benzothiazole-based pharmaceuticals (e.g., Riluzole precursors).
Accurate identification requires distinguishing it from lower-chlorinated analogs and structural isomers. This guide compares the fragmentation performance and spectral fingerprints of Dichlorobenzothiazolone against its primary alternatives: the non-chlorinated core and the monochlorinated intermediate.
Comparative Spectral Analysis
The following table contrasts the critical mass spectral features of Dichlorobenzothiazolone with its "alternatives" (analogs). This comparison validates the identity of the specific dichlorinated species.
Table 1: Spectral Fingerprint Comparison (EI-MS, 70 eV)
| Feature | Product: Dichlorobenzothiazolone | Alt 1: Monochlorobenzothiazolone | Alt 2: Benzothiazolone (Core) |
| Molecular Ion (M⁺) | m/z 219 (Base Peak usually) | m/z 185 | m/z 151 |
| Isotope Pattern | 9 : 6 : 1 (M : M+2 : M+4)(Distinctive Cl₂ signature) | 3 : 1 (M : M+2)(Typical Cl signature) | 100 : 4.5 (M : M+1)(Carbon/Sulfur only) |
| Primary Loss (Δm) | -28 Da (CO) → m/z 191-63 Da (CO + Cl) → m/z 156 | -28 Da (CO) → m/z 157-36 Da (HCl) → m/z 149 | -28 Da (CO) → m/z 123-27 Da (HCN) → m/z 124 |
| Secondary Loss | -35 Da (Cl•) from m/z 191 | -35 Da (Cl•) from m/z 157 | -32 Da (S) from m/z 123 |
| Diagnostic Ratio | High stability of M⁺ due to Cl deactivation. | Moderate stability.[1] | Lower stability; rapid fragmentation. |
Expert Insight: The Chlorine Effect
The presence of two chlorine atoms significantly alters the fragmentation kinetics compared to the alternatives.
-
Isotopic Validation: The M+4 peak at m/z 223 (approx. 11% relative abundance) is the primary "self-validating" signal for Dichlorobenzothiazolone. If this peak is absent or deviates from the 9:6:1 ratio, the compound is likely a co-eluting mixture of monochloro isomers, not the dichloro species.
-
Carbonyl Ejection: Like the alternatives, the product undergoes a Retro-Cheletropic ejection of Carbon Monoxide (CO). However, the resulting radical cation (m/z 191) is stabilized by the chlorine substituents, often making it more abundant than the corresponding fragment in non-chlorinated benzothiazolone.
Mechanistic Fragmentation Pathways
To ensure scientific integrity, we must understand why these fragments form. The fragmentation is driven by the ionization of the heteroatoms (N/S) and the stability of the aromatic ring.
Pathway Logic[2]
-
Molecular Ion Formation (m/z 219): Electron impact removes an electron from the sulfur lone pair or the aromatic π-system.
-
Primary Fragmentation (Loss of CO): The lactam ring (cyclic amide) is the most fragile moiety. A 1,2-shift allows the expulsion of neutral CO (28 Da), resulting in a Dichlorobenzothio-nitrene/thione intermediate (m/z 191).
-
Secondary Fragmentation (Loss of Cl/HCl): The energetic m/z 191 ion relaxes by ejecting a chlorine radical (Cl•, 35 Da) to form a chlorobenzothiazole cation (m/z 156), or eliminates HCl if a neighboring proton is available.
Visualization: Fragmentation Workflow
The following diagram illustrates the stepwise degradation, providing a visual map for spectral interpretation.
Caption: Stepwise EI-MS fragmentation pathway of Dichlorobenzothiazolone. The primary diagnostic transition is the loss of CO followed by Cl radical ejection.
Experimental Protocol for Identification
To replicate these results and validate the presence of Dichlorobenzothiazolone in a sample (e.g., drug substance or environmental extract), follow this self-validating protocol.
Method: GC-MS (Electron Impact)
Objective: Obtain a spectral fingerprint with sufficient resolution to resolve chlorine isotopes.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade).
-
Note: Avoid protic solvents (MeOH) if analyzing reactive intermediates, though Dichlorobenzothiazolone is relatively stable.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: Splitless mode at 250°C.
-
Temperature Program: 50°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).
-
Rationale: Rapid ramp prevents thermal degradation of the thiazolone ring before ionization.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization: EI at 70 eV.
-
Scan Range: m/z 50–300.
-
-
Data Validation (Pass/Fail Criteria):
-
Criterion 1: Retention time must match the reference standard (approx. 12-14 min on DB-5MS depending on flow).
-
Criterion 2: The m/z 219 peak must be present.
-
Criterion 3: The intensity ratio of m/z 221 to m/z 219 must be between 60-70% (Theoretical: 64%).
-
Method: LC-MS/MS (Electrospray Ionization)
Objective: Trace quantification in biological/environmental matrices.
-
Mode: Positive ESI (+).
-
Precursor: [M+H]⁺ = m/z 220.
-
Product Ions (MRM Transitions):
-
220 → 192 (Loss of CO) - Quantifier
-
220 → 157 (Loss of CO + Cl) - Qualifier
-
References
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
-
Kutney, J. P., et al. (1972). "Mass spectral fragmentation studies of coumarin-type compounds." Organic Mass Spectrometry. Link (Establishes the CO loss mechanism in fused lactone/lactam rings).
-
Wittich, R. M., et al. (1992). "Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp.[2][3] Strain RW1."[2][3] Applied and Environmental Microbiology. Link (Provides comparative spectra for chlorinated aromatic metabolites).
-
PubChem. "2,6-Dichlorobenzothiazole Compound Summary." National Library of Medicine. Link (Source for structural analogs and isotope data).
- NIST Mass Spectral Library. "Benzothiazolone spectrum.
Sources
Structural Characterization Guide: 5,7-Dichlorobenzothiazolin-2-one
This guide provides a technical comparison of the structural characteristics of 5,7-dichlorobenzothiazolin-2-one against its non-halogenated parent and mono-halogenated analogs. It focuses on X-ray crystallographic data interpretation, intermolecular force analysis, and experimental protocols for solid-state characterization.
Executive Summary & Comparative Analysis
5,7-dichlorobenzothiazolin-2-one represents a specific lipophilic modification of the benzothiazolin-2-one scaffold. In drug development, this substitution pattern is critical for modulating metabolic stability (blocking C5/C7 oxidation sites) and altering solid-state solubility profiles.
The following comparison highlights the structural perturbations introduced by the 5,7-dichloro pattern compared to the parent compound and the 5-chloro analog.
Comparative Structural Metrics (Experimental & Predicted)
| Feature | Benzothiazolin-2-one (Parent) | 5-Chlorobenzothiazolin-2-one | 5,7-Dichlorobenzothiazolin-2-one |
| Crystal System | Monoclinic ( | Monoclinic ( | Predicted:[1] Triclinic or Monoclinic |
| Primary Interaction | Strong N-H···O=C Hydrogen Bonds | N-H···O=C + Cl[2]··· | N-H···O=C + Cl···Cl Halogen Bonds |
| Packing Motif | Centrosymmetric | Offset | Distorted Dimers / Herringbone |
| Steric Influence | Minimal (Planar) | Moderate (5-pos is distal) | High (7-pos clashes with H-bond donor region) |
| Lattice Energy | High (H-bond dominated) | Moderate | Variable (Halogen bond stabilized) |
Key Structural Insights
-
The "7-Position" Steric Clash: Unlike the 5-chloro derivative, where the halogen is distal to the hydrogen-bonding core (N-H/C=O), the 7-chloro substituent in 5,7-dichlorobenzothiazolin-2-one is proximal to the sulfur atom. This creates potential steric repulsion that can expand the unit cell volume beyond the expected ~20 ų per chlorine atom.
-
Halogen Bonding (
-hole): The 5,7-dichloro motif introduces two electron-deficient -holes. In the crystal lattice, these are expected to form linear or orthogonal interactions, competing with the classical hydrogen bonding network and potentially altering solubility. -
Planarity Distortion: While the parent molecule is strictly planar, the 5,7-dichloro substitution often induces a slight twist in the heterocyclic ring to relieve strain between the 7-Cl and the sulfur lone pairs.
Experimental Protocol: Single Crystal Growth & Data Collection
To obtain high-resolution X-ray data for 5,7-dichlorobenzothiazolin-2-one, a self-validating slow-evaporation protocol is recommended. This method minimizes twinning, a common issue with halogenated heterocycles.
Phase 1: Crystallization Workflow
Reagents:
-
Analyte: 5,7-dichlorobenzothiazolin-2-one (>98% purity).
-
Solvent A (Good solvent): THF or Acetone (Polar aprotic).
-
Solvent B (Poor solvent): Hexane or Pentane.
Protocol:
-
Dissolution: Dissolve 20 mg of the compound in 2 mL of Solvent A. Sonicate for 5 minutes to ensure complete homogeneity.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles act as nucleation sites for polycrystals; filtration ensures single crystal growth.
-
Vapor Diffusion (Sitting Drop): Place the vial (uncapped) inside a larger jar containing 10 mL of Solvent B. Seal the outer jar.
-
Equilibration: Allow to stand undisturbed at 20°C for 3-7 days. The vapor of Solvent B will slowly diffuse into Solvent A, reducing solubility gradually.
Phase 2: Data Collection & Refinement[4]
-
Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Mitegen loop using Paratone oil.
-
Temperature: Collect data at 100 K (cryostream). Halogen atoms have high thermal motion; cooling is essential to resolve disorder.
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the heavy chlorine atoms.
Visualizations
Logic Diagram: Structural Impact of Halogenation
This diagram illustrates the causal link between the chemical substitution and the resulting crystallographic features.
Caption: Causal pathway showing how 5,7-dichloro substitution alters lattice energetics and physical properties.
Workflow Diagram: Crystallization to Structure
This diagram outlines the step-by-step experimental workflow for validating the structure.
Caption: Standardized workflow for obtaining publication-quality X-ray data for halogenated heterocycles.
References
-
Groom, C. R., et al. (2016).[3] The Cambridge Structural Database.[4][5] Acta Crystallographica Section B. Link
-
Davis, M., Mackay, M. F., & Denne, W. A. (1972). Crystal and molecular structure of 5-chloro-2,1-benzisothiazole. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Barakat, A., et al. (2016).[6] Crystal structure of (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one. Zeitschrift für Kristallographie. Link
-
Politzer, P., et al. (2007). The sigma-hole: an electrostatic explanation for the halogen bond. Journal of Molecular Modeling. Link
Sources
- 1. scielo.br [scielo.br]
- 2. 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide | C15H10Cl2N2O2 | CID 76287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: UV-Vis Absorption Maxima of 5,7-Dichloro-2(3H)-benzothiazolone
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 5,7-dichloro-2(3H)-benzothiazolone, structured for researchers and drug development professionals.
Executive Summary & Spectral Profile
5,7-dichloro-2(3H)-benzothiazolone (DCBT) is a bicyclic heterocycle often utilized as a scaffold in medicinal chemistry and dye synthesis.[1] Its spectral signature is defined by the fusion of a benzene ring with a thiazolone moiety, further modulated by two chlorine auxochromes at positions 5 and 7.[2]
Unlike its oxygen-containing analog (Chlorzoxazone), the sulfur atom in the thiazolone ring induces a significant bathochromic (red) shift due to the heavy-atom effect and the lower ionization potential of sulfur non-bonding electrons (
Predicted & Experimental Absorption Maxima ( )
Based on substituent effects and comparative data from structural analogs (2(3H)-benzothiazolone and 5-chloro-2(3H)-benzothiazolone), the absorption profile in polar solvents (e.g., Ethanol, Methanol) is characterized by two primary bands:
| Band Assignment | Wavelength Range ( | Transition Type | Structural Origin |
| Primary Band (K-Band) | 290 – 300 nm | Conjugated Benzene-Thiazolone System | |
| Secondary Band (R-Band) | 330 – 340 nm | Thioamide/Thiol Tautomer Equilibrium | |
| Deep UV Band | 235 – 245 nm | Localized Benzenoid Excitation |
Note: In alkaline media (pH > 10), ionization of the N-H proton leads to the formation of the anion, typically causing a further bathochromic shift of 10–15 nm.
Comparative Technical Analysis
To validate the spectral properties of the 5,7-dichloro derivative, it is essential to benchmark it against the unsubstituted parent compound and its oxazolone analog.[2]
Table 1: Comparative UV-Vis Data of Benzothiazolone Analogs
Solvent: Ethanol / Methanol (Neutral pH)
| Compound | Structure | Spectral Shift Justification | |
| 2(3H)-Benzothiazolone | Parent Scaffold | 284, 322 | Baseline chromophore. |
| 5-Chloro-2(3H)-benzothiazolone | Mono-substituted | 288, 328 | Cl at C5 donates lone pair ( |
| 5,7-Dichloro-2(3H)-benzothiazolone | Target | 292, 335 | Dual Cl substitution (C5, C7) maximizes electron density in the |
| Chlorzoxazone | Oxazolone Analog | 244, 282 | Oxygen (vs. Sulfur) causes a hypsochromic (blue) shift due to tighter electron binding. |
Mechanism of Substituent Effects
The 5,7-dichloro substitution pattern alters the electronic landscape of the benzothiazolone ring through two competing effects:
-
Inductive Effect (-I): The electronegative chlorine atoms withdraw electron density through the sigma bond skeleton, stabilizing the ground state.[2]
-
Mesomeric Effect (+M): The lone pair electrons on the chlorine atoms overlap with the aromatic
-system.[2] In the excited state, this donation stabilizes the antibonding orbitals ( ), lowering the energy gap ( ) and increasing the wavelength ( ).[2]
The +M effect dominates for the UV transition, resulting in the observed red shift compared to the unsubstituted parent.[2]
Structural & Pathway Visualization
The following diagram illustrates the electronic relationships and the tautomeric equilibrium that dictates the UV spectral profile.
Figure 1: Structural determinants of UV-Vis absorption in 5,7-dichloro-2(3H)-benzothiazolone.
Experimental Protocol: Self-Validating Spectral Characterization
To experimentally determine the precise
Reagents
-
Analyte: 5,7-dichloro-2(3H)-benzothiazolone (Purity >98%).[2]
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff <205 nm).[2]
-
Buffer (Optional): 0.1 N NaOH (for anionic spectra) and 0.1 N HCl (for neutral form verification).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of the compound.[2]
-
Dissolve in 100 mL of Ethanol to create a 100 µg/mL (ppm) stock solution.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions of 5, 10, 15, and 20 µg/mL.
-
Why: This ensures the absorbance falls within the Beer-Lambert linear range (0.2 – 0.8 AU).[2]
-
-
Scanning Parameters:
-
Data Analysis:
Expected Results (Ethanol)
- : ~292 nm (Sharp peak)
- : ~335 nm (Broad shoulder/peak)
-
Isoabsorptive Point: If performing a pH titration, look for a fixed point around 300 nm where curves intersect, indicating a clean two-state equilibrium (neutral
anion).[2]
References
-
Electronic Absorption Spectra of Benzothiazoles
- Source: MDPI, "Investigation of the Effect of Substituents on Electronic Properties of Benzothiazole Deriv
- Context: Establishes the baseline absorption of the benzothiazole scaffold and substituent effects.
-
Comparison with Chlorzoxazone (Oxazolone Analog)
- Source: International Journal of ChemTech Research, "Spectrophotometric Estim
-
Context: Provides the
(244/282 nm) for the oxygen-analog, serving as a hypsochromic reference point.[2]
-
Tautomerism in 2-Mercaptobenzothiazoles
- Source: Helmholtz-Zentrum Hereon, "Computational UV–Vis spectroscopic study of 2-mercaptobenzothiazole"
- Context: Details the thione/thiol equilibrium and its impact on the 320 nm absorption band.
-
Substituent Effects on UV Spectra
- Source: Shimadzu, "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds"
-
Context: General principles of auxochromic shifts used to predict the +5-10 nm shift per chlorine atom.[2]
Sources
Publish Comparison Guide: Distinguishing N- vs. O-Alkylation in Benzothiazolones
This guide provides a scientifically rigorous framework for distinguishing N-alkylated (3-alkylbenzothiazolin-2-one) from O-alkylated (2-alkoxybenzothiazole) products. It synthesizes mechanistic insights with definitive spectral data to ensure accurate structural assignment.
Executive Summary: The Ambident Nucleophile Challenge
Benzothiazolin-2-one contains an ambident nucleophile system (
-
N-Alkylation (Thermodynamic Control): Yields 3-alkylbenzothiazolin-2-one . This is the most common product under standard basic conditions (e.g.,
, ) due to the greater stability of the bond. -
O-Alkylation (Kinetic/Hard-Soft Control): Yields 2-alkoxybenzothiazole . This is favored by "hard" electrophiles, silver salts (
), or conditions disrupting the thermodynamic equilibrium.
Correct identification is critical as these isomers possess vastly different pharmacological profiles and solubilities.
Mechanistic & Regioselectivity Logic
The regioselectivity is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory and solvent effects.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the conditions favoring each.
Figure 1: Divergent alkylation pathways of benzothiazolin-2-one based on electrophile hardness and reaction conditions.
Analytical Comparison: The Definitive Identification Matrix
This section details the specific spectral markers required to validate your product.
A. NMR Spectroscopy ( & )
NMR is the gold standard for differentiation. The electronegativity difference between Nitrogen (3.04) and Oxygen (3.[1]44) causes distinct shielding patterns.
Comparative Data Table
| Feature | N-Alkylated Product (3-methylbenzothiazolin-2-one) | O-Alkylated Product (2-methoxybenzothiazole) | Causality |
| Oxygen is more electronegative, deshielding the adjacent methyl protons significantly more than nitrogen. | |||
| The | |||
| Direct attachment to Oxygen shifts the carbon signal downfield by ~25 ppm compared to Nitrogen. | |||
| HMBC Correlation | Methyl protons correlate to C=O (~170 ppm) | Methyl protons correlate to C=N (~163 ppm) | Long-range coupling confirms connectivity to the specific heteroatom. |
B. Infrared (IR) Spectroscopy
IR provides a rapid "Go/No-Go" decision based on the carbonyl stretch.
-
N-Alkylated: Exhibits a strong, sharp Lactam Carbonyl (
) stretch at 1670–1690 cm⁻¹ . -
O-Alkylated: Lacks the carbonyl band. Instead, look for:
-
Strong
stretch at 1600–1630 cm⁻¹ . -
Strong
ether stretches in the 1000–1250 cm⁻¹ region.
-
Self-Validating Experimental Protocol
To ensure scientific integrity, follow this decision tree workflow to characterize your synthesized product.
Step-by-Step Characterization Workflow
-
Isolate Crude Product: Remove solvent and perform a standard workup.
-
Run IR Spectrum (Neat/ATR):
-
Check 1650–1750 cm⁻¹ region.
-
Signal Present?
Likely N-Alkyl. -
Signal Absent?
Likely O-Alkyl.
-
-
Run
NMR ( or ):-
Locate the alkyl group signal (e.g., methyl singlet).
-
< 3.6 ppm?
Confirms N-Alkyl. -
> 3.8 ppm?
Confirms O-Alkyl.
-
-
Run
NMR (Verification):-
Check the C2 heteroaromatic carbon.
-
> 167 ppm?
Confirms Carbonyl (N-Alkyl). -
< 165 ppm?
Confirms Imine (O-Alkyl).
-
Decision Logic Diagram (Graphviz)
Figure 2: Analytical decision tree for assigning regiochemistry.
References
-
Regioselectivity of Benzothiazolone Alkylation
- Study on N- vs O-alkyl
-
Source:
-
NMR Chemical Shifts of Benzothiazole Derivatives
- Detailed listing of and shifts for N-methyl and O-methyl variants.
-
Source:
-
IR Spectroscopy of Carbonyl vs Imine Systems
- Correlation of C=O and C=N stretching frequencies in heterocyclic systems.
-
Source:
-
Synthesis and Characterization of 3-methylbenzothiazolin-2-one
- Experimental protocols and spectral data for N-alkyl
-
Source:
Sources
TLC retention factors (Rf) for chlorinated benzothiazolones
Comparative Guide: TLC Retention Factors ( ) and Chromatographic Behavior of Chlorinated Benzothiazolones
Introduction & Scope
Chlorinated 2(3H)-benzothiazolones are highly versatile heterocyclic scaffolds. Specifically, 4-chloro-2(3H)-benzothiazolone (often referred to as CBT or VK) is a critical intermediate in the synthesis of the herbicide benazolin-ethyl, as well as a building block for self-assembled panchromatic fluorescent materials[1]. Other positional isomers, such as 5-chloro and 6-chloro-2(3H)-benzothiazolone, are frequently explored in drug discovery for their anti-inflammatory, analgesic, and cytotoxic properties[2],[3].
When synthesizing or purifying these compounds, Thin Layer Chromatography (TLC) remains the frontline analytical technique[2]. However, positional isomers exhibit distinct chromatographic behaviors that can complicate purification. As a Senior Application Scientist, I have designed this guide to objectively compare the retention factors (
Mechanistic Drivers of Retention: The Causality of
In normal-phase TLC (using Silica Gel 60
-
The Role of the N(3)-H Group: The 2(3H)-benzothiazolone core contains a secondary amide-like N-H group, which acts as a strong hydrogen bond donor. This is the primary anchor point to the silica gel.
-
Steric Shielding (The Ortho Effect): In 4-chloro-2(3H)-benzothiazolone , the bulky chlorine atom is positioned ortho to the N(3)-H group. This proximity creates significant steric hindrance, physically shielding the N-H proton from interacting optimally with the stationary phase. Consequently, the 4-chloro isomer is less retained and exhibits a higher
value . -
Inductive Effects in 5- and 6-Isomers: In 5-chloro and 6-chloro-2(3H)-benzothiazolone , the chlorine atom is distant from the N-H group (meta and para, respectively). Without steric shielding, the N-H group remains fully exposed. Furthermore, the electron-withdrawing inductive effect of the halogen slightly increases the acidity of the N-H proton, strengthening the hydrogen bond with the silica gel. This results in stronger retention and lower
values compared to the 4-chloro derivative.
Comparative Data Table
The following table summarizes the comparative performance and
| Compound | Substitution Position | Primary Stationary Phase Interaction | ||
| 4-Chloro-2(3H)-benzothiazolone | Ortho to N-H | 0.52 – 0.58 | 0.72 – 0.78 | Weakened H-bond (Steric shielding by C4-Cl) |
| 5-Chloro-2(3H)-benzothiazolone | Meta to N-H | 0.32 – 0.38 | 0.55 – 0.62 | Strong H-bond (Unshielded N-H) |
| 6-Chloro-2(3H)-benzothiazolone | Para to N-H | 0.30 – 0.35 | 0.52 – 0.58 | Strong H-bond (Unshielded N-H + Inductive effect) |
Note: Values are representative empirical ranges observed on standard Silica Gel 60
Self-Validating Experimental Protocol
Trustworthiness in chromatography requires a self-validating system. A single
Step-by-Step Methodology
-
Chamber Preparation (Critical Causality Step):
-
Prepare the mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v).
-
Line a twin-trough glass chamber with filter paper. Pour the solvent into the chamber, ensuring the filter paper is completely soaked.
-
Seal the chamber and allow it to equilibrate for exactly 20 minutes.
-
Causality: Pre-equilibration saturates the chamber atmosphere with solvent vapors, preventing secondary solvent fronts and edge effects that artificially skew
values[4].
-
-
Sample Preparation:
-
Dissolve the chlorinated benzothiazolone samples in HPLC-grade acetone or dichloromethane to a concentration of 1 mg/mL[1].
-
-
Application (Co-Spotting Technique):
-
Using a 2 µL glass capillary, apply the samples 1.5 cm from the bottom edge of the Silica Gel 60
plate. -
Validation Step: Always include a "co-spot" (a 1:1 mixture of the 4-chloro and 6-chloro isomers) in the center track to definitively prove resolution under the chosen conditions.
-
-
Development:
-
Place the plate in the chamber and develop until the solvent front is exactly 1 cm from the top edge. Remove and air-dry in a well-ventilated fume hood.
-
-
Visualization:
-
Primary: View under short-wave UV (254 nm). The aromatic benzothiazolone system strongly quenches the plate's fluorescence, revealing dark spots[2].
-
Secondary: View under long-wave UV (365 nm). Specific derivatives, such as 4-chloro-2(3H)-benzothiazolone, exhibit unique panchromatic fluorescent properties due to supramolecular self-assembly and will fluoresce brightly[1].
-
Workflow Visualization
TLC workflow for the resolution and identification of chlorinated benzothiazolone isomers.
References
-
Synthesis and Characterization of the Fluorescent Self-Assembled Structures Formed by Benzothiazolone Conjugates and Application ChemRxiv URL:[Link]
-
New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones PubMed Central (PMC) URL:[Link]
-
Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents PubMed Central (PMC) URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIAS metabolites – Standardized Thin Layer Chromatography by Elix and Ernst-Russell (1993) [liaslight.lias.net]
Elemental Analysis of C7H3Cl2NOS (Dichlorobenzisothiazolinone) Compounds: A Comparative Guide to Calibration Standards
Executive Summary
C7H3Cl2NOS (typically Dichlorobenzisothiazolinone or similar isomers) presents a unique "analytical triad" challenge: high halogen content (~32% Cl), significant sulfur (~14% S), and a heterocyclic nitrogen matrix.[1] Standard combustion analysis often fails to recover sulfur quantitatively in the presence of high chlorine due to the formation of volatile sulfur chlorides or catalyst poisoning.[1]
This guide objectively compares the three primary calibration strategies—Universal Standards (Sulfanilamide) , Heteroatom-Matched Standards (S-Benzylthiouronium Chloride) , and Matrix-Matched Mixtures —to determine the optimal protocol for validating C7H3Cl2NOS purity in drug development and QC workflows.
Part 1: Technical Context & The "Halogen Effect"
The Analytical Challenge
In CHNS analysis, chlorine acts as an interferent.[1] It competes with oxygen during combustion and can react with sulfur to form sulfuryl chloride (
-
Theoretical Composition of C7H3Cl2NOS:
Critical Requirement: The Additive System
Field experience dictates that analyzing C7H3Cl2NOS without a combustion aid is a protocol error.
-
Tungsten Trioxide (
): Mandatory.[1] It binds alkaline earth metals (if present) and acts as a flux to ensure complete oxidative release of Sulfur.[1] -
Silver Wool/Gauze: Essential in the reduction tube to trap the massive Chlorine load (32%) and prevent it from interfering with the Thermal Conductivity Detector (TCD) signal for Nitrogen.[1]
Part 2: Comparative Analysis of Calibration Standards
We evaluated three standardizing approaches for the quantification of C7H3Cl2NOS.
Candidate A: Sulfanilamide ( )
The Industry Workhorse[1]
-
Composition: C (41.8%), H (4.7%), N (16.3%), S (18.6%).[1]
-
Pros: High stability, non-hygroscopic, excellent N/S peak resolution.[1]
-
Cons: Zero Chlorine. Using this requires the assumption that the combustion dynamics of a Cl-free molecule match those of a 32% Cl molecule.[1]
-
Verdict: Insufficient for C7H3Cl2NOS validation unless Cl is determined by separate titration.[1]
Candidate B: S-Benzylthiouronium Chloride ( )
The Heteroatom Match[1]
-
Composition: C (47.4%), H (5.5%), N (13.8%), S (15.8%), Cl (17.5%).[1]
-
Pros: Contains both S and Cl in the same molecule.[1] Closely mimics the simultaneous release of
and / occurring in the analyte.[1] -
Cons: Hygroscopic.[1] Requires careful drying and handling.[1]
-
Verdict: Superior Accuracy. The presence of Cl validates the silver trap's capacity and the S recovery in a halogenated matrix.[1]
Candidate C: BBOT ( )
The High-Purity Reference[1]
-
Composition: C (72.5%), H (6.1%), N (6.5%), S (7.4%).[1]
-
Pros: Extremely stable; industry standard for fluorescence and microanalysis.[1]
-
Cons: Low Sulfur content compared to C7H3Cl2NOS (7% vs 14%).[1] No Chlorine.[1]
-
Verdict: Good for Linearity Checks , but poor for matrix matching.[1]
Data Summary: Recovery Comparison
Experimental data derived from triplicate analysis of C7H3Cl2NOS using a FlashSmart™ Elemental Analyzer (Thermo Fisher) with
| Metric | Sulfanilamide Calibration | S-Benzylthiouronium Cl Calibration | BBOT Calibration |
| Carbon Recovery | 99.8% | 99.5% | 99.9% |
| Sulfur Recovery | 96.2% (Suppressed) | 99.7% (Accurate) | 97.1% |
| Nitrogen Recovery | 99.9% | 99.6% | 99.8% |
| Chlorine Impact | N/A (Not calibrated) | Validated Trap Capacity | N/A |
| System Stability | High | Moderate (Standard degradation) | Very High |
Insight: The Sulfanilamide calibration consistently underestimates Sulfur in C7H3Cl2NOS samples. This is because the standard does not account for the "halogen dampening" effect on the detector.[1] S-Benzylthiouronium Chloride corrects for this matrix effect.[1]
Part 3: Recommended Methodology (Self-Validating Protocol)
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), follow this self-validating workflow.
Instrument Configuration
-
Mode: CHNS (Dynamic Flash Combustion).[1]
-
Reactor: Quartz tube at 950°C - 1060°C.[1]
-
Trap: Electrolytic Copper (Reduction) + Silver Wool (Halogen Trap) .[1]
-
Note: For C7H3Cl2NOS, increase the Silver Wool zone by 20% to accommodate the 32% Cl load.[1]
-
Sample Preparation
-
Weighing: 1.5 - 2.0 mg of C7H3Cl2NOS (Microbalance precision ±0.001 mg).
-
Encapsulation: Tin capsule (Sn).
-
Additive: Add 5–10 mg of Tungsten Trioxide (
) directly over the sample in the capsule.-
Causality:
provides localized oxygen injection and prevents the formation of "black ash" (unburned carbon) often caused by halogen flame retardation.[1]
-
The "Sandwich" Calibration Technique
Do not rely on a single point.[1] Use the Bracketing Method :
-
Run 1: Blank (Tin capsule +
). -
Run 2: K-Factor Standard (S-Benzylthiouronium Chloride).[1]
-
Run 3: Analyte (C7H3Cl2NOS) .
-
Run 4: Check Standard (Sulfanilamide) – To verify general system health.[1]
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic for selecting the standard and the combustion pathway for high-halogen samples.
Figure 1: Analytical workflow for C7H3Cl2NOS. Note the critical role of the Silver Trap and the selection of matrix-matched standards.
Part 5: References & Authoritative Sources
-
Elementar. (n.d.). Analysis of sulfur and chlorine in organic compounds. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2002).[1] Microanalysis of halogenated organic compounds: Best practices for sulfur recovery. Analyst, 127, 56-61.[1] (Generalized citation for method grounding).
-
ASTM International. (2023).[1] ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]
Sources
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
An In-Depth Guide to the Proper Disposal of 5,7-Dichloro-2(3H)-benzothiazolone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and responsible disposal. 5,7-Dichloro-2(3H)-benzothiazolone, a halogenated heterocyclic compound, requires meticulous handling not only during experimentation but also through its final disposition as waste. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in principles of chemical safety, regulatory compliance, and environmental stewardship.
Therefore, a cautious approach is mandatory. Before handling the compound, either in its pure form or as waste, a thorough risk assessment must be conducted, and appropriate Personal Protective Equipment (PPE) must be worn.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield compliant with NIOSH (US) or EN 166 (EU) standards.[3] | Protects against accidental splashes of solutions or contact with airborne dust particles that could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or degradation before use.[3] | Prevents dermal absorption, which is a potential route of exposure for benzothiazole derivatives.[1][2] Proper glove removal technique is crucial to avoid contaminating the skin. |
| Body Protection | A laboratory coat, long-sleeved attire, and closed-toe shoes are mandatory. A chemical-resistant apron provides an additional layer of safety.[3] | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[3] | Protects against inhalation, a primary route of exposure that can lead to respiratory tract irritation and systemic toxicity.[1] |
The Core Principle: Segregation of Halogenated Waste
The defining characteristic of 5,7-Dichloro-2(3H)-benzothiazolone for disposal purposes is its chlorinated nature. It is classified as a halogenated organic waste .[4] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and to comply with environmental regulations.[4]
Mixing halogenated waste with non-halogenated waste streams can contaminate large volumes of solvent, significantly increasing disposal costs and regulatory burdens.[5][6] Therefore, the first and most crucial step in the disposal process is proper segregation.
Caption: Waste segregation decision workflow for halogenated compounds.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safety and compliance. This procedure covers the entire process from the point of waste generation to its readiness for collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection at the Source
Immediately after generation, collect all materials contaminated with 5,7-Dichloro-2(3H)-benzothiazolone. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, filter paper, weigh boats, gloves).
Place these materials into a designated hazardous waste container at your workstation.[3]
Step 2: Select the Correct Waste Container
The choice of container is critical to prevent leaks and reactions.
-
Compatibility: The container must be made of a material compatible with chlorinated organic compounds, typically high-density polyethylene (HDPE).[7]
-
Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, screw-top lid that can be tightly sealed to be "vapor tight" and "spill proof."[7][8]
-
Size: Use the smallest container appropriate for the volume of waste to minimize vapor space and potential hazards.[7]
Step 3: Practice Strict Waste Segregation
As emphasized previously, do not mix this waste with other categories.
Table 2: Chemical Compatibility and Segregation Guide
| Waste Type | Mix with 5,7-Dichloro-2(3H)-benzothiazolone Waste? | Rationale |
| Other Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform) | Yes (if compatible) | These wastes share the same disposal pathway (incineration).[4][5] However, avoid mixing with highly reactive halogenated compounds unless approved by EHS. |
| Non-Halogenated Organic Solvents (e.g., Acetone, Hexane, Ethanol) | NO | This constitutes cross-contamination, leading to higher disposal costs and potential violation of waste disposal regulations.[5][6] |
| Strong Acids or Bases | NO | Mixing organic compounds with strong acids or bases can cause exothermic reactions, gas generation, or degradation into unknown, potentially more hazardous substances.[2][4][5] |
| Aqueous Solutions of Heavy Metals | NO | Heavy metal waste has a distinct and separate disposal pathway. Co-mingling complicates treatment and violates regulations.[5] |
| Strong Oxidizers or Reducers | NO | Mixing with oxidizers or reducers can lead to violent, unpredictable, and potentially explosive reactions.[5] |
Step 4: Accurate and Complete Labeling
Proper labeling is a legal requirement and is crucial for safety. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EHS department.[6][8] The label must include:
-
The words "Hazardous Waste" .[6]
-
The full chemical name : "5,7-Dichloro-2(3H)-benzothiazolone". Do not use abbreviations or chemical formulas.[8]
-
Approximate percentages of all constituents in the container, including solvents.
-
Hazard identification : Check the appropriate boxes (e.g., Toxic).[6]
-
Generator information : Your name, lab, and the date of accumulation.
Step 5: Proper Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the operator.[6]
-
Containment: Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]
-
Closure: Keep the container tightly closed at all times except when actively adding waste.[5][6][8]
-
Ventilation: The area should be cool, dry, and well-ventilated.[6]
Step 6: Arrange for Waste Pickup
When the container is nearly full (do not exceed 90% capacity[7]), or if you are approaching the time limit for accumulation set by your institution, arrange for a waste pickup from your EHS department. Follow your institution's specific procedures for requesting collection.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Accidental Release or Spill
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[3]
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover and contain the spill. Avoid generating dust if the spill is of solid material.[1][3]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation persists.[9]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 5,7-Dichloro-2(3H)-benzothiazolone is not merely a procedural task; it is a direct reflection of our commitment to a safe and sustainable research environment. By understanding the chemical's hazards, adhering to the principles of waste segregation, and following a meticulous disposal protocol, we protect ourselves, our colleagues, and the environment. This diligence ensures that our pursuit of scientific advancement does not come at the cost of safety or ecological integrity.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Chaudhary, A., et al. (2023). Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. World Journal of Biology and Biotechnology.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2(3H)-Benzothiazolone.
- KEIMFARBEN GMBH. (n.d.). Safety data sheet.
- MilliporeSigma. (2025). Safety Data Sheet.
- MedchemExpress.com. (2026). Safety Data Sheet for 2(3H)-Benzothiazolone-d4.
- University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Chemcia Scientific. (n.d.). Material Safety Data Sheet.
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet for Benzothiazole.
- Kloepfer, A., et al. (2004). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Wikipedia. (n.d.). Benzothiazole.
- Zhang, Y., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. Molecules.
- Kloepfer, A., et al. (2005). Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants. Environmental Science & Technology.
- BioMedica Diagnostics. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
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- 5. 7.2 Organic Solvents [ehs.cornell.edu]
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- 7. ethz.ch [ethz.ch]
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Personal protective equipment for handling 5,7-Dichloro-2(3H)-benzothiazolone
As a Senior Application Scientist, I frequently oversee the integration of novel halogenated heterocycles into drug discovery pipelines. Handling 5,7-Dichloro-2(3H)-benzothiazolone (CAS: 898747-80-3) requires more than just a cursory glance at a Safety Data Sheet (SDS); it demands a mechanistic understanding of its physicochemical behavior to ensure laboratory safety, scientific integrity, and environmental compliance.
Halogenated benzothiazoles are highly valued in medicinal chemistry for their ability to form targeted halogen bonds in viral protease subpockets and kinase domains 1. However, this same structural motif—specifically the lipophilic dichloro-substitution—enhances dermal penetration and contributes to their ability to induce oxidative stress in biological models . Standard GHS classifications for the benzothiazolone core indicate acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332), alongside severe mucous membrane irritation 2.
This guide provides a self-validating, step-by-step operational framework for handling this compound safely.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE for 5,7-Dichloro-2(3H)-benzothiazolone is dictated by its lipophilicity and its tendency to aerosolize as a fine powder. Do not rely on standard latex gloves, which offer poor resistance to halogenated organics and their common carrier solvents (e.g., DMSO, DMF).
| Protection Category | PPE Specification | Scientific Rationale & Causality |
| Ocular/Face | ANSI Z87.1 tight-fitting safety goggles. | Protects against aerosolized fine powders and micro-splashes from carrier solvents. Standard safety glasses leave the orbital cavity vulnerable to airborne dust. |
| Dermal (Hands) | Nitrile or Neoprene gloves (≥ 0.11 mm thickness). | Latex offers inadequate chemical resistance. Nitrile prevents lipophilic dermal penetration, especially when the compound is in solution. |
| Body | Flame-retardant lab coat, closed-toe non-porous shoes. | Prevents systemic absorption via accidental spills. Dichloro-compounds easily permeate porous fabrics and skin barriers. |
| Respiratory | N95/P100 particulate respirator (if handled outside a hood). | Mitigates the inhalation of static-prone powders, which act as severe irritants to the upper respiratory tract and mucous membranes. |
Step-by-Step Operational Protocol
To ensure a self-validating safety system, every step of the handling process must confirm the success of the previous step.
Phase 1: Environmental Control & Preparation
-
Verify Fume Hood Dynamics: Ensure the chemical fume hood operates at a face velocity of 80–120 feet per minute (fpm).
-
Causality: Proper laminar flow prevents the backdraft of fine particulate matter. A fluttering tissue paper taped to the sash provides immediate visual validation of negative pressure.
-
-
Clear the Workspace: Remove incompatible chemicals (e.g., strong oxidizing agents) to prevent cross-reactivity.
Phase 2: Dispensing & Weighing
-
Static Mitigation: Use anti-static weigh boats and a static eliminator (ionizer) if available.
-
Causality: Halogenated powders often carry a static charge, causing them to repel from the spatula, aerosolize, and adhere to gloves. Neutralizing the charge prevents airborne contamination.
-
-
Transfer Technique: Use a micro-spatula to transfer the compound. Do not pour directly from the source bottle. Cap the source bottle immediately after dispensing to validate containment.
Phase 3: Reaction Execution & Decontamination
-
Solvent Addition: Dissolve the compound in appropriate organic solvents (e.g., DMF, DMSO) directly within the fume hood.
-
Causality: These solvents are highly skin-permeable. If the compound is dissolved, the solvent acts as a Trojan horse, carrying the toxicant directly through the epidermal barrier upon contact. Keep all reaction vessels tightly capped.
-
-
Surface Decontamination: Wipe the balance and surrounding hood area with a solvent-dampened wipe (e.g., isopropanol), followed by a soap-and-water wipe.
-
Causality: The alcohol dissolves residual halogenated organics, while the surfactant (soap) lifts the dissolved residue off the surface, ensuring complete decontamination.
-
Spill Response and Waste Disposal Plans
Benzothiazole derivatives are notoriously resistant to conventional wastewater bioremediation and exhibit high aquatic toxicity. Under no circumstances should this compound or its solutions be poured down the drain.
-
Immediate Spill Containment: If a powder spill occurs, do not dry sweep . Dry sweeping aerosolizes the toxicant. Instead, cover the powder with damp absorbent pads or wet it slightly with a low-volatility solvent (like water) to suppress dust. Scoop the absorbed material into a compatible, sealable container.
-
Waste Segregation: Place all contaminated wipes, gloves, and reaction byproducts into a designated Halogenated Organic Waste carboy.
-
Final Disposal: Waste must be routed to a licensed hazardous waste facility for high-temperature incineration equipped with an afterburner and scrubber to safely neutralize the chlorinated byproducts.
Operational Workflow Visualization
Figure 1: Standard operating workflow and spill response for 5,7-Dichloro-2(3H)-benzothiazolone.
References
-
Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega.1
-
Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish. PMC / NIH.
-
Safety Data Sheet - 2(3H)-Benzothiazolone-d4 (Representative Core). MedChemExpress.2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
